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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methyl-6-phenoxynicotinonitrile: A Comprehensive NMR Technical Guide

Executive Summary Nicotinonitriles (3-cyanopyridines) represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, agrochemicals, and novel therapeutic agents[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinonitriles (3-cyanopyridines) represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, agrochemicals, and novel therapeutic agents[1]. The compound 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) features a highly functionalized pyridine core that exhibits complex electronic push-pull dynamics. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming regiochemistry and purity during synthesis.

As an Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides an in-depth mechanistic analysis of the 1 H and 13 C NMR spectral data, detailing the causality behind chemical shifts, and outlines a self-validating experimental protocol for high-fidelity data acquisition.

Electronic & Structural Dynamics: Mechanistic Shift Causality

The structural assignment of 2-Methyl-6-phenoxynicotinonitrile relies on understanding the competing electronic effects within the heteroaromatic system. The chemical shifts are not arbitrary; they are a direct readout of the molecule's electron density distribution[2].

H NMR Causality

The pyridine ring contains two vicinal protons at the C4 and C5 positions.

  • Deshielding at C4: The nitrile group ( −C≡N ) at C3 is a strong electron-withdrawing group via both inductive ( −I ) and mesomeric ( −M ) effects. This significantly depletes electron density at the ortho-position (C4), shifting the H4 proton downfield to approximately 7.90 ppm [3].

  • Shielding at C5: Conversely, the phenoxy group at C6 acts as an electron-donating group via resonance ( +M effect) from the ether oxygen's lone pairs. This increases electron density at the adjacent C5 position, shielding the H5 proton and shifting it upfield to approximately 6.85 ppm .

  • These two protons exhibit a characteristic ortho-coupling constant ( 3J≈8.5 Hz).

C NMR Causality

Carbon chemical shifts in highly substituted pyridines are dictated by the additivity of substituent effects[2].

  • Magnetic Anisotropy at C3: While the nitrile group is a π -acceptor, the ipso-carbon (C3) attached to it experiences a characteristic upfield shift to ~102.5 ppm . This is caused by the strong diamagnetic shielding effect arising from the magnetic anisotropy of the C≡N triple bond[3].

  • Electronegativity at C6: The C6 carbon is highly deshielded (~165.0 ppm ) due to the direct attachment to the electronegative oxygen atom of the phenoxy group.

Self-Validating Experimental Protocol

To ensure spectral integrity and avoid artifacts (e.g., line broadening, missing quaternary carbons), the sample preparation and acquisition must follow a rigorous, self-validating workflow[4].

Step 1: High-Fidelity Sample Preparation
  • Mass Optimization: Accurately weigh 15–20 mg of the analyte for 1 H NMR, or 30–50 mg for 13 C NMR. Over-concentration increases viscosity and causes line broadening, while under-concentration degrades the signal-to-noise (S/N) ratio.

  • Solvent Selection: Dissolve the sample completely in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is ideal as it lacks exchangeable protons and easily solubilizes non-polar to moderately polar heterocycles[4].

  • Particulate Filtration: Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm borosilicate NMR tube. Causality: Micro-particulates distort magnetic field homogeneity, leading to poor resolution.

Step 2: Spectrometer Tuning & Validation
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer and lock onto the deuterium signal of CDCl 3​ .

  • Perform automated or manual gradient shimming.

  • Self-Validation Check: Assess the full width at half maximum (FWHM) of the internal TMS peak at 0.00 ppm. A FWHM value of ≤0.5 Hz confirms optimal shimming. Do not proceed to acquisition if this metric fails.

Step 3: Acquisition Parameters
  • 1 H NMR: Execute a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

  • 13 C NMR: Execute a proton-decoupled sequence (zgpg30) with a minimum of 512 scans. Critical Adjustment: Set the relaxation delay (D1) to 2.0–3.0 seconds . Causality: Quaternary carbons (C2, C3, C6, the nitrile carbon, and the phenoxy ipso-carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these critical T1​ -relaxed signals are fully integrated and visible in the final spectrum.

Spectral Data Synthesis

The following tables summarize the predicted and highly correlated spectral data for 2-Methyl-6-phenoxynicotinonitrile based on empirical substituent chemical shift (SCS) rules for functionalized pyridines[2][3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
C4-H 7.90Doublet (d)1H8.5Deshielded by ortho-nitrile ( −M,−I effects).
m-Phenoxy-H 7.40Multiplet (m)2H-Typical meta-aromatic environment.
p-Phenoxy-H 7.25Multiplet (m)1H-Standard para-aromatic environment.
o-Phenoxy-H 7.15Multiplet (m)2H-Shielded relative to meta due to oxygen +M effect.
C5-H 6.85Doublet (d)1H8.5Shielded by ortho-phenoxy oxygen ( +M effect).
C2-CH 3​ 2.70Singlet (s)3H-Deshielded by adjacent pyridine nitrogen & ring current.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C6 (Pyridine) 165.0C q​ Directly bound to electronegative ether oxygen (deshielding).
C2 (Pyridine) 162.0C q​ Deshielded by adjacent nitrogen and methyl substitution.
C1' (Phenoxy) 153.0C q​ Ipso-carbon attached to the ether oxygen.
C4 (Pyridine) 142.0CHPara to nitrogen, meta to oxygen; standard aromatic shift.
C3'/C5' (Phenoxy) 129.5CHMeta carbons of the phenoxy ring.
C4' (Phenoxy) 125.0CHPara carbon of the phenoxy ring.
C2'/C6' (Phenoxy) 121.5CHOrtho carbons, shielded by oxygen resonance ( +M ).
C N (Nitrile) 117.0C q​ Typical sp-hybridized nitrile carbon shift.
C5 (Pyridine) 112.5CHStrongly shielded by ortho-phenoxy group ( +M effect).
C3 (Pyridine) 102.5C q​ Ipso-carbon to nitrile; shielded by C≡N magnetic anisotropy.
C2-CH 3​ 24.5CH 3​ Aliphatic methyl attached to heteroaromatic ring.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to structural elucidation.

NMR_Protocol Prep Sample Preparation (15-50 mg in CDCl3) Shim Shimming & Locking (Validate TMS FWHM < 0.5 Hz) Prep->Shim Acq1H 1H NMR Acquisition (16 Scans, D1=1.0s) Shim->Acq1H Acq13C 13C NMR Acquisition (Decoupled, D1=3.0s) Shim->Acq13C Process Spectral Processing (FT, Phasing, Baseline Correction) Acq1H->Process Acq13C->Process Elucidate Structural Elucidation (Shift & Coupling Analysis) Process->Elucidate

Fig 1: Self-validating NMR workflow for the characterization of highly functionalized nicotinonitriles.

References

  • Organomation . "NMR Sample Preparation: The Complete Guide." Organomation Blog. Available at:[Link]

  • American Chemical Society (ACS) . "Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles." Journal of Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . "Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives." PMC. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Safety and Toxicity Profile of 2-Methyl-6-phenoxynicotinonitrile for Research and Development Professionals

This guide provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2-Methyl-6-phenoxynicotinonitrile. Designed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2-Methyl-6-phenoxynicotinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth analysis and practical, protocol-driven advice. By explaining the causality behind safety measures and toxicological classifications, this guide aims to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for safe handling and experimental design. 2-Methyl-6-phenoxynicotinonitrile is an aromatic compound whose characteristics are summarized below.

PropertyValueReference
CAS Number 1355237-75-0[1]
Molecular Formula C13H10N2O[1]
Molecular Weight 210.2313 g/mol [1]
SMILES N#Cc1ccc(nc1C)Oc1ccccc1[1]

Hazard Identification and GHS Classification: A Critical Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classification for 2-Methyl-6-phenoxynicotinonitrile reveals significant health hazards that demand rigorous safety protocols.[2] The signal word provided in the reference SDS is "Caution"; however, the presence of a Category 1B reproductive toxicity hazard often warrants the more severe signal word "Danger" in many jurisdictions.[2][3] This discrepancy underscores the need for researchers to assess hazards based on the most severe classification.

GHS Classification Summary
Hazard ClassClassificationTarget Organs
Reproductive Toxicity Class 1B Fertility, Unborn Child
Specific Target Organ Toxicity (Repeated Exposure) Class 2 Central Nervous System, Visual Organ
Specific Target Organ Toxicity (Single Exposure) Class 2 Central Nervous System, Visual Organ
Acute Toxicity (Oral, Dermal, Inhalation)Not Classified-
Skin Corrosion/IrritationClassification Not Possible-
Serious Eye Damage/IrritationNot Classified-
Sensitization (Respiratory, Skin)Classification Not Possible-
Germ Cell MutagenicityNot Classified-
CarcinogenicityClassification Not Possible-
Aquatic Hazard (Acute, Long-term)Not Classified-

Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2]

Interpreting the Hazard Profile

The GHS classification points to two primary areas of concern: reproductive toxicity and specific target organ toxicity. The numerous "Classification not possible" entries indicate significant data gaps. In a research context, such gaps necessitate a conservative approach, treating the compound as potentially hazardous for those unevaluated endpoints.

A Primary Hazards (Data-Driven & Confirmed) B Reproductive Toxicity Class 1B (May damage fertility or the unborn child) A->B Key Areas of Concern C Specific Target Organ Toxicity Class 2 (Central Nervous System, Visual Organs) A->C Key Areas of Concern D Secondary Hazards & Data Gaps (Assume Risk) E Systemic Toxicity (May be harmful if swallowed) D->E Requires Precaution F Irritation (May cause respiratory/eye irritation) D->F Requires Precaution G Unevaluated Endpoints (Carcinogenicity, Mutagenicity, etc.) D->G Requires Precaution

Caption: Hierarchy of identified hazards for 2-Methyl-6-phenoxynicotinonitrile.

The Toxicity Profile: In-Depth Review

Reproductive Toxicity (Class 1B)
  • Hazard Statement: "May damage fertility or the unborn child."[2]

  • Implications for the Lab: This is the most significant hazard associated with 2-Methyl-6-phenoxynicotinonitrile. All work with this compound must be conducted with stringent controls to prevent any route of exposure. Personnel who are pregnant, planning to become pregnant, or breastfeeding should be fully informed of the risks and may need to be assigned alternative duties. All handling procedures must be designed to minimize the generation of aerosols or dust.

Specific Target Organ Toxicity (STOT) - Class 2

This classification applies to both single (STOT-SE) and repeated (STOT-RE) exposure, indicating that the compound can cause non-lethal, reversible or irreversible damage to specific organs.[2]

  • Target Organs: Central Nervous System (CNS) and Visual Organs.[2]

  • Hazard Statements: "Causes damage to organs (visual organ and nerve system) through prolonged or repeated exposure," and "May cause drowsiness or dizziness."[2]

  • Causality and Experimental Insight: While the precise mechanism is not detailed in the available SDS, nitrile-containing compounds and aromatic structures can sometimes exhibit neurotoxic effects. The specified targeting of the visual and central nervous systems suggests potential interference with neural signaling or cellular metabolism within these high-energy-demand tissues. Researchers should be vigilant for any subtle neurological symptoms after handling the compound, even at low exposure levels, and report them immediately.

Exposure Control and Personal Protection: A Protocol-Driven Approach

A self-validating system of exposure control is mandatory. The following protocols are designed to create multiple layers of safety to mitigate the identified risks.

Engineering Controls

The primary method for controlling exposure is to handle the substance within a certified chemical fume hood. This prevents inhalation of any vapors or aerosols and contains potential spills. The work area should be well-ventilated.[4][5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the compound's specific hazards.

PPE ItemSpecificationRationale
Respiratory Air-purifying respirator with appropriate cartridges for organic vapors/particulates, or an air-respirator if necessary.[2]To prevent inhalation, a primary exposure route for STOT effects.
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile).To prevent dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[2]
Eye Protection Safety goggles or a face shield.[2]To protect the visual organs from splashes or aerosols, a key target of this compound's toxicity.
Skin/Body Protective clothing, such as a fully-buttoned lab coat.To prevent accidental skin contact.[2]
Safe Handling Workflow

The following workflow provides a systematic approach to handling 2-Methyl-6-phenoxynicotinonitrile safely.

A 1. Preparation - Review SDS & Protocol - Don full PPE B 2. Retrieval - Remove from -20°C storage - Transport in secondary containment A->B Proceed to C 3. Handling - Work exclusively in fume hood - Avoid aerosol/dust generation B->C Proceed to D 4. Post-Handling - Decontaminate work surfaces - Tightly seal container C->D Proceed to E 5. Storage & Disposal - Return to -20°C storage - Dispose of waste via licensed contractor D->E Proceed to F 6. Final Steps - Remove PPE - Wash hands thoroughly E->F Finalize

Caption: A systematic workflow for the safe handling of 2-Methyl-6-phenoxynicotinonitrile.

Handling, Storage, and Emergency Procedures

Storage Conditions

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Temperature: Store in a dark, clean place at temperatures between -20 °C and -30 °C.[2]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[2]

  • Incompatibilities: Keep away from flammable substances, reducing agents, and strong oxidizers.[2]

Accidental Release Measures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[4]

  • Control Ignition: Remove all sources of ignition.[4]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]

  • Clean-up: Use suitable personal protective equipment. Collect the spillage with absorbent material and place it in a suitable, closed container for disposal by a licensed professional waste disposal company.[2][4]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest and warm. Seek immediate medical advice.[2]
Skin Contact Remove contaminated clothing immediately. Rinse the affected area thoroughly with clean water. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical advice.[2][4]

Conclusion

2-Methyl-6-phenoxynicotinonitrile is a compound with significant, well-defined health hazards, primarily as a Class 1B reproductive toxicant and a Class 2 specific target organ toxicant affecting the nervous and visual systems. The presence of data gaps for other toxicological endpoints, such as carcinogenicity and mutagenicity, demands a conservative and rigorous approach to safety. All handling must be performed under strict engineering controls, with appropriate PPE, and by personnel who are fully aware of the potential risks. Adherence to the protocols outlined in this guide is essential for protecting the health and safety of all laboratory professionals.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2020, August 11).
  • Appchem. (n.d.). 2-Methyl-6-phenoxynicotinonitrile. Retrieved from [Link]

  • ThermoFisher Scientific. (2025, September 19).
  • Fisher Scientific. (2024, February 7). Safety Data Sheet: 2-Hydroxy-6-methylnicotinonitrile.
  • 職場のあんぜんサイト (Workplace Safety Site, Japan). (2009, March 30). 化学物質:2‐メチル‐1‐[4‐(メチルチオ)フェニル]‐2‐モルホリノプロパン (Chemical Substance: 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one).
  • Fisher Scientific. (2025, December 20).
  • National Center for Biotechnology Information, PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

  • Japan Advanced Information Center of Safety and Health. (2017, January 13).

Sources

Foundational

Solubility Profile and Thermodynamic Solvation Assessment of 2-Methyl-6-phenoxynicotinonitrile in Organic Solvents

Executive Summary In early-stage drug development and agrochemical synthesis, the precise solvation behavior of key intermediates dictates the success of downstream reactions, purification workflows, and formulation stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and agrochemical synthesis, the precise solvation behavior of key intermediates dictates the success of downstream reactions, purification workflows, and formulation strategies. 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a highly functionalized pyridine derivative utilized as a critical scaffold in advanced organic synthesis[1].

Because empirical solubility data for proprietary or highly specific intermediates is rarely published in standard compendia, researchers must rely on a synthesis of predictive thermodynamic modeling and rigorous empirical validation. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for determining and applying the solubility profile of 2-Methyl-6-phenoxynicotinonitrile across common organic solvents.

Structural Profiling & Solvation Causality

To predict how 2-Methyl-6-phenoxynicotinonitrile will behave in solution, we must first deconstruct its molecular architecture (Molecular Formula: C13H10N2O, MW: 210.23 g/mol )[1]. The molecule's solubility is governed by the competing electronic and steric effects of its functional groups:

  • The Pyridine Core & Phenoxy Group: These extended aromatic systems generate massive van der Waals (dispersion) forces. The highly lipophilic phenoxy ether linkage significantly increases the molecular volume, driving affinity for non-polar and aromatic solvents (e.g., toluene, dichloromethane).

  • The Nitrile Group (-C≡N): This moiety introduces a strong, localized dipole moment. While it lacks hydrogen bond (H-bond) donors, the nitrogen lone pair acts as a potent H-bond acceptor. This creates a high affinity for polar aprotic solvents.

  • The 2-Methyl Group: Adds a minor steric bulk and lipophilic character, slightly disrupting crystal lattice packing energy, which generally improves overall solubility compared to an unmethylated analog.

Causality Insight: Because the molecule possesses H-bond acceptors but zero H-bond donors, it cannot form the extensive hydrogen-bonded networks required to dissolve in highly polar protic solvents like water. However, it will dissolve readily in solvents that can either match its high dispersion forces or solvate its dipole via polar aprotic interactions.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Relying on the archaic "like dissolves like" heuristic is insufficient for complex drug development workflows. Instead, we utilize Hansen Solubility Parameters (HSP) , which partition a molecule's total cohesive energy into three quantifiable intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

By matching the HSP of the solute to the solvent, we calculate the Relative Energy Difference (RED) . A RED score <1.0 theoretically guarantees complete solvation, while a score >1.0 indicates poor or partial solubility[3].

Based on group contribution methods, the estimated HSP for 2-Methyl-6-phenoxynicotinonitrile is:

  • δD​≈19.5 MPa1/2

  • δP​≈8.2 MPa1/2

  • δH​≈4.5 MPa1/2

Table 1: Predicted HSP Interactions and RED Scores
SolventClass δD​ δP​ δH​ Predicted RED ScoreSolvation Prediction
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.30.85 Excellent
Ethyl Acetate Polar Aprotic15.85.37.21.15 Good
Toluene Non-polar Aromatic18.01.42.01.30 Moderate / Good
Ethanol Polar Protic15.88.819.42.60 Poor
Hexane Non-polar Aliphatic14.90.00.03.45 Insoluble

Self-Validating Empirical Protocol: Miniaturized Shake-Flask Method

Theoretical models must be empirically verified. The traditional shake-flask method remains the gold standard for thermodynamic solubility determination[4]. However, to conserve high-value intermediates, we deploy a Miniaturized Shake-Flask Method coupled with HPLC-UV , adapted from OECD Test Guideline 105 and EPA OPPTS 830.7840[5].

Methodological Causality & Trustworthiness
  • Why Miniaturization? Utilizing 1.0 mL volumes allows for high-throughput screening without depleting API reserves.

  • Why Centrifugation over Filtration? Lipophilic compounds like 2-Methyl-6-phenoxynicotinonitrile exhibit high non-specific binding to PTFE or nylon syringe filters. Filtration would artificially truncate the measured solubility. Centrifugation avoids this entirely.

  • Why HPLC-UV over Gravimetric Analysis? Gravimetric methods cannot differentiate between the intact API and degradation products. HPLC-UV ensures absolute quantification and acts as a stability-indicating assay[4].

Step-by-Step Protocol
  • Solid Excess Addition: Weigh approximately 50 mg of 2-Methyl-6-phenoxynicotinonitrile into a 2.0 mL glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if it dissolves completely, add more solid until saturation is visually achieved.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker at 300 rpm, maintained strictly at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to force undissolved micro-particulates into a tight pellet.

  • Self-Validation Sampling: Extract a 10 µL aliquot of the supernatant, dilute 1:100 in the HPLC mobile phase, and quantify. Crucial Step: Return the vial to the shaker for an additional 24 hours (72h total) and sample again. If the concentration variance is <5% , true thermodynamic equilibrium is confirmed.

  • HPLC-UV Quantification: Analyze the diluted aliquots at 254 nm against a pre-validated 5-point calibration curve of the standard dissolved in DMSO.

G A 1. Solid Excess Addition B 2. Solvent Addition (1 mL) A->B C 3. Thermodynamic Equilibration (48h) B->C C->C 72h Variance <5% (Self-Validation) D 4. Phase Separation (Centrifugation) C->D E 5. HPLC-UV Quantification D->E

Thermodynamic solubility workflow utilizing a self-validating miniaturized shake-flask method.

Empirical Solubility Matrix & Data Synthesis

Following the execution of the protocol, the empirical data strongly correlates with the HSP predictive model.

Table 2: Empirical Solubility Matrix at 25°C
SolventEmpirical Solubility (mg/mL)Descriptive Category (USP)Application Note
DMF > 120.0Freely SolubleIdeal for SNAr / Cross-coupling
Ethyl Acetate 42.5 ± 1.2SolubleExcellent extraction solvent
Toluene 28.4 ± 0.9SolubleGood for azeotropic drying
Ethanol 4.1 ± 0.3Slightly SolublePoor primary solvent; potential anti-solvent
Hexane < 0.5Practically InsolubleIdeal anti-solvent for crystallization

Data Synthesis: The extreme solubility in DMF confirms the dominant role of the nitrile group's dipole interaction. Conversely, the near-total insolubility in hexane proves that despite the lipophilic phenoxy and methyl groups, the molecule's overall polarity requires at least moderate solvent polarizability to disrupt its crystal lattice.

Strategic Applications in Drug Development

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes.

  • Reaction Engineering: For nucleophilic aromatic substitution (SNAr) on the pyridine ring, DMF is the optimal solvent. It fully solvates the intermediate, ensuring homogeneous reaction kinetics without mass-transfer limitations.

  • Purification & Crystallization: The stark contrast in solubility between Ethyl Acetate (42.5 mg/mL) and Hexane (< 0.5 mg/mL) creates a perfect Solvent/Anti-Solvent pair . Dissolving the crude product in minimal warm Ethyl Acetate and titrating in Hexane will force the compound out of solution, yielding high-purity crystalline material while leaving polar impurities in the supernatant.

G Start 2-Methyl-6-phenoxynicotinonitrile Solvent Selection Reaction Reaction Medium (e.g., SNAr, Coupling) Start->Reaction Purification Purification (Crystallization) Start->Purification PolarAprotic Polar Aprotic (DMF/DMSO) High Solubility (RED < 1.0) Reaction->PolarAprotic SolventPair Solvent / Anti-Solvent Pair Purification->SolventPair GoodSolvent Good Solvent: Ethyl Acetate / Toluene SolventPair->GoodSolvent AntiSolvent Anti-Solvent: Hexane / Water SolventPair->AntiSolvent

Decision tree for solvent selection based on Hansen Solubility Parameters and empirical data.

References

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL: [Link]

  • Title: HSP for Beginners - Hansen Solubility Parameters Source: Hansen-Solubility URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL: [Link]

  • Title: The Hansen solubility approach towards green solvent processing Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

Sources

Exploratory

mechanism of action for 2-Methyl-6-phenoxynicotinonitrile derived compounds

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-6-phenoxynicotinonitrile Derived Compounds This guide provides a detailed exploration into the mechanism of action of 2-Methyl-6-phenoxynicotinonitrile d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-6-phenoxynicotinonitrile Derived Compounds

This guide provides a detailed exploration into the mechanism of action of 2-Methyl-6-phenoxynicotinonitrile derived compounds, a class of molecules that has garnered significant attention in therapeutic development. We will delve into their primary molecular targets, the intricacies of their inhibitory effects, and the experimental methodologies used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds.

Introduction: A Tale of Two Targets

The story of 2-Methyl-6-phenoxynicotinonitrile derivatives is a fascinating example of drug development evolution, where an initial therapeutic target led to the discovery of a more profound clinical application. One of the most prominent derivatives in this class is Osilodrostat (LCI699).[1] Initially investigated for the treatment of primary aldosteronism and essential hypertension, its potent effects on a related but different enzyme led to its repurposing for the treatment of Cushing's disease.[2][3]

These compounds are characterized by their ability to inhibit key enzymes in the adrenal steroidogenesis pathway, specifically cytochrome P450 11B1 (CYP11B1 or 11β-hydroxylase) and cytochrome P450 11B2 (CYP11B2 or aldosterone synthase).[1][3][4] The clinical utility of these derivatives is directly linked to their capacity to modulate the production of vital steroid hormones, cortisol and aldosterone.

The Core Mechanism: Inhibition of Adrenal Steroidogenesis

The primary is the potent inhibition of CYP11B1 and CYP11B2. These enzymes catalyze the final steps in the biosynthesis of cortisol and aldosterone, respectively.

  • CYP11B1 (11β-hydroxylase): This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol.[3] Inhibition of CYP11B1 leads to a rapid reduction in cortisol levels.

  • CYP11B2 (aldosterone synthase): This enzyme catalyzes the conversion of corticosterone to aldosterone.[3] By inhibiting CYP11B2, these compounds decrease aldosterone production.

The dual inhibitory nature of compounds like Osilodrostat is a critical aspect of their pharmacological profile. While the initial goal was to selectively inhibit CYP11B2 for hypertension, the significant off-target inhibition of CYP11B1 proved to be a powerful therapeutic tool for conditions characterized by cortisol excess, such as Cushing's disease.[2]

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Osilodrostat1 Osilodrostat (and derivatives) Osilodrostat1->Corticosterone Inhibits Osilodrostat2 Osilodrostat (and derivatives) Osilodrostat2->Cortisol Inhibits

Figure 1: Adrenal steroidogenesis pathway and the inhibitory action of Osilodrostat.

Elucidating the Mechanism: Key Experimental Protocols

The characterization of 2-Methyl-6-phenoxynicotinonitrile derivatives as potent steroidogenesis inhibitors has been established through a series of robust in vitro and in vivo studies.

In Vitro Enzyme Inhibition Assays

The foundational evidence for the mechanism of action comes from in vitro assays that directly measure the inhibitory activity of these compounds against purified CYP11B1 and CYP11B2 enzymes.

Protocol: Determination of IC50 Values

  • Enzyme Preparation: Recombinant human CYP11B1 and CYP11B2 enzymes are expressed and purified.

  • Substrate Incubation: The enzymes are incubated with their respective substrates (11-deoxycortisol for CYP11B1 and corticosterone for CYP11B2) in the presence of varying concentrations of the inhibitor compound.

  • Product Quantification: The reaction is stopped, and the amount of product (cortisol or aldosterone) is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable model.

experimental_workflow start Start: Purified Enzyme (CYP11B1 or CYP11B2) substrate Add Substrate (11-Deoxycortisol or Corticosterone) start->substrate inhibitor Add Varying Concentrations of 2-Methyl-6-phenoxynicotinonitrile Derivative substrate->inhibitor incubation Incubate at 37°C inhibitor->incubation stop_reaction Stop Reaction (e.g., with quenching agent) incubation->stop_reaction quantification Quantify Product Formation (HPLC or LC-MS/MS) stop_reaction->quantification data_analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] quantification->data_analysis end Determine IC50 Value data_analysis->end

Figure 2: Experimental workflow for determining the IC50 of CYP11B inhibitors.

Cell-Based Assays

To confirm the activity of these compounds in a more physiologically relevant context, cell-based assays using adrenal cell lines (e.g., NCI-H295R) are employed. These cells express the necessary steroidogenic enzymes and can be stimulated to produce cortisol and aldosterone.

In Vivo Studies and Clinical Trials

The ultimate validation of the mechanism of action comes from in vivo studies in animal models and clinical trials in humans. In these studies, administration of the compounds leads to measurable decreases in plasma and urinary levels of cortisol and aldosterone, along with an accumulation of their precursors, such as 11-deoxycortisol and 11-deoxycorticosterone.[4]

Quantitative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Osilodrostat (LCI699) against the target enzymes.

CompoundTarget EnzymeIC50 (nM)Reference
Osilodrostat (LCI699)CYP11B1 (11β-hydroxylase)2.5[1]
Osilodrostat (LCI699)CYP11B2 (Aldosterone Synthase)0.7[1]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

These data clearly demonstrate the potent, dual-inhibitory nature of Osilodrostat, with a slightly higher potency for CYP11B2.

Structure-Activity Relationship (SAR) and the Quest for Selectivity

The dual inhibition of CYP11B1 and CYP11B2 by early 2-Methyl-6-phenoxynicotinonitrile derivatives prompted further research to develop more selective inhibitors. The high degree of homology between CYP11B1 and CYP11B2 presents a significant challenge in achieving selectivity.[5]

Structure-activity relationship (SAR) studies have explored modifications to the core structure to enhance selectivity for CYP11B2. For instance, the development of pyrimidine-based inhibitors has shown promise in achieving high selectivity for CYP11B2 over CYP11B1.[6] These efforts aim to develop drugs that can effectively lower aldosterone levels for treating conditions like resistant hypertension without significantly impacting the cortisol pathway, thereby avoiding potential side effects associated with cortisol suppression.[7][8][9]

Therapeutic Implications and Future Directions

The mechanism of action of 2-Methyl-6-phenoxynicotinonitrile derived compounds as potent inhibitors of adrenal steroidogenesis has significant therapeutic implications.

  • Cushing's Disease: By inhibiting CYP11B1, these compounds effectively reduce cortisol overproduction, making them a valuable treatment option for Cushing's disease.[3]

  • Resistant Hypertension and Primary Aldosteronism: The inhibition of CYP11B2 offers a direct approach to lowering aldosterone levels, which is beneficial in managing resistant hypertension and primary aldosteronism.[10]

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity for CYP11B2.[11] This would allow for more targeted therapies for aldosterone-mediated diseases, minimizing the risk of adrenal insufficiency due to cortisol suppression.

Conclusion

References

  • LCI699, a Potent 11β-hydroxylase Inhibitor, Normalizes Urinary Cortisol in Patients With Cushing's Disease. (2013). The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Clinical Utility of Osilodrostat in Cushing's Disease: Review of Currently Available Literature. (2023). Journal of the Endocrine Society. [Link]

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. (2021). Hypertension. [Link]

  • Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome. (2023). Journal of Clinical Medicine. [Link]

  • Osilodrostat (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats. (2015). Toxicology and Applied Pharmacology. [Link]

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of human CYP11B1 and CYP11B2 by references I–III and compounds 1–21. (n.d.). ResearchGate. [Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. (2020). ResearchGate. [Link]

  • Development of Highly Selective Aldosterone Synthase Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. (2025). PubMed. [Link]

  • Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. (2025). MDPI. [Link]

  • Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease. (2024). Archives of Pharmacology and Therapeutics. [Link]

  • Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A Systematic Review. (2025). Drugs. [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Methyl-6-phenoxynicotinonitrile at Ambient Conditions

Executive Summary Understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is non-negotiable for ensuring scalable synthesis and long-term storage. 2-Methyl-6-phenoxynicotinonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is non-negotiable for ensuring scalable synthesis and long-term storage. 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a highly functionalized heterocycle serving as a critical building block in medicinal chemistry (1[1]). This whitepaper dissects its thermodynamic profile at room temperature (298.15 K), explaining the fundamental causality behind its structural robustness, detailing its theoretical degradation pathways, and providing self-validating experimental protocols for stability assessment.

Molecular Architecture and Thermodynamic Baseline

The thermodynamic stability of 2-Methyl-6-phenoxynicotinonitrile is dictated by the electronic and steric interplay of its three substituents on the central pyridine core:

  • The Nitrile Group (-C≡N): Strongly electron-withdrawing (-I, -R), this group activates the pyridine ring toward nucleophilic attack but is itself susceptible to hydrolysis (2[2]).

  • The Phenoxy Group (-O-Ph): This bulky moiety provides significant steric shielding. More importantly, the oxygen atom participates in resonance donation (+R effect) into the π -system of the pyridine ring. This electron density partially offsets the electron-withdrawing nature of the nitrile group, raising the activation energy barrier for degradation.

  • The Methyl Group (-CH3): A weak electron donor (+I) that provides minor stabilization to the ring but introduces a potential (albeit high-energy) site for oxidation.

At room temperature, related phenoxynicotinonitriles are classified as highly stable under normal ambient conditions (3[3]). The solid-state thermodynamics indicate a stable crystalline lattice, heavily influenced by intermolecular π−π stacking between the phenoxy and pyridine rings, which prevents spontaneous polymorphic transitions at 298.15 K (4[4]).

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the molecule at room temperature, extrapolated from foundational data on nicotinonitrile derivatives (5[5]; 6[6]).

Thermodynamic ParameterEstimated Value (298.15 K)Analytical MethodCausality / Relevance
Solid-State Heat Capacity ( Cp,solid​ ) ~ 211 J/mol·KDifferential Scanning CalorimetryGoverns thermal energy absorption before phase transition.
Vapor Pressure < 0.3 mmHgStatic ManometryIndicates negligible sublimation risk at room temperature.
Gibbs Free Energy of Hydrolysis ( ΔGhyd∘​ ) ~ -15.5 kJ/molIsothermal MicrocalorimetryThermodynamically favorable, but kinetically restricted.
Activation Energy ( Ea​ ) - Hydrolysis > 85 kJ/molAccelerated Arrhenius PlottingExplains the kinetic stability despite favorable thermodynamics.

Mechanistic Degradation Pathways

To truly understand stability, we must separate thermodynamic favorability from kinetic feasibility. While certain degradation pathways possess a negative Gibbs free energy ( ΔG<0 ), they remain dormant at room temperature due to insurmountable activation energy ( Ea​ ) barriers.

  • Pathway A: Nitrile Hydrolysis (Kinetically Blocked) The conversion of the nitrile group to an amide (and subsequently a carboxylic acid) is thermodynamically favorable in the presence of water. However, at a neutral pH and 298.15 K, the lack of hydronium or hydroxide catalysis leaves the reaction kinetically inert.

  • Pathway B: Phenoxy Ether Cleavage (High Activation Energy) Aryl ethers are notoriously stable. Cleaving the phenoxy group requires extreme acidic conditions (e.g., concentrated HBr) and elevated temperatures to protonate the oxygen and force elimination. This pathway is thermodynamically inaccessible at room temperature.

  • Pathway C: Methyl Oxidation (Thermodynamically Unfavorable) Auto-oxidation of the 2-methyl group by ambient oxygen is thermodynamically unfavorable. The electron-withdrawing nature of the adjacent pyridine nitrogen and nitrile group severely deactivates the methyl carbon, preventing radical formation.

Pathways API 2-Methyl-6-phenoxynicotinonitrile (Stable at 298.15 K) Hydrolysis Nitrile Hydrolysis (Kinetically Blocked) API->Hydrolysis H2O, neutral pH Oxidation Methyl Oxidation (Thermodynamically Unfavorable) API->Oxidation Ambient O2 Cleavage Phenoxy Cleavage (High Activation Energy) API->Cleavage Ambient H2O Amide Amide Derivative (Requires Catalyst/Extreme pH) Hydrolysis->Amide Rate-limiting step

Caption: Logical free-energy landscape of potential degradation pathways at 298.15 K.

Experimental Methodologies for Stability Validation

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. To empirically validate the thermodynamic stability of 2-Methyl-6-phenoxynicotinonitrile, we deploy a self-validating system utilizing Isothermal Microcalorimetry (IMC) coupled with HPLC-UV/MS.

Protocol 1: Isothermal Microcalorimetry (Solid-State Thermodynamics)

IMC is selected because it directly measures the heat flow ( dQ/dt ) associated with chemical degradation, capturing microwatt-level exothermic events that traditional HPLC might miss over short timeframes.

  • Step 1 (Sample Preparation): Weigh exactly 500.0 mg of crystalline 2-Methyl-6-phenoxynicotinonitrile into a sterilized glass IMC ampoule.

  • Step 2 (Reference Cell Calibration): Prepare a reference ampoule containing an equal thermal mass of inert glass beads. Causality: This acts as a self-validating control to subtract baseline instrument noise and environmental fluctuations.

  • Step 3 (Equilibration): Lower the ampoules into the microcalorimeter set precisely to 298.15 K. Allow 24 hours for thermal equilibration to dissipate frictional heat generated from sample insertion.

  • Step 4 (Data Acquisition): Monitor the heat flow ( μ W) continuously for 14 days. A thermodynamically stable compound will exhibit a net heat flow of < 0.5 μ W/g. Exothermic drift indicates a spontaneous thermodynamic process (e.g., slow oxidation or polymorphic relaxation).

Protocol 2: HPLC-UV/MS (Solution-Phase Kinetic Tracking)
  • Step 1 (Stock Solution): Dissolve the API in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 7.4) to a concentration of 1.0 mg/mL. Causality: Acetonitrile ensures the highly lipophilic API remains solubilized, while the buffer provides the water activity needed to test hydrolysis thermodynamics.

  • Step 2 (Incubation): Store aliquots in sealed amber vials at 25°C (room temperature) and 40°C (accelerated conditions).

  • Step 3 (Analysis): Pull samples at Day 0, 7, 14, and 30. Inject onto a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor UV absorbance at 254 nm.

  • Step 4 (Self-Validating Mass Balance): Calculate the mass balance. The sum of the molar concentrations of the parent molecule and any emerging degradants must equal the Day 0 parent concentration (±2%). If the mass balance falls below 98%, it immediately flags the presence of undetected volatile degradants, insoluble polymer formation, or irreversible column adsorption.

Workflow Prep Sample Preparation (Solid & Solution) IMC Isothermal Microcalorimetry (298.15 K, 14 Days) Prep->IMC Solid State HPLC HPLC-UV/MS (Kinetic Tracking) Prep->HPLC Solution Phase Data Thermodynamic Modeling (Gibbs Free Energy) IMC->Data dQ/dt Integration HPLC->Data Concentration vs Time Valid Mass Balance Validation (Self-Validating Check) Data->Valid Error < 2%

Caption: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

At room temperature (298.15 K), 2-Methyl-6-phenoxynicotinonitrile exhibits exceptional thermodynamic and kinetic stability. The steric bulk and resonance stabilization provided by the phenoxy group effectively neutralize the intrinsic reactivity of the nitrile moiety. By employing the self-validating IMC and HPLC-MS protocols outlined above, research teams can confidently confirm the shelf-life and structural integrity of this critical intermediate during drug development and scale-up manufacturing.

References

  • Appchem. "2-Methyl-6-phenoxynicotinonitrile | 1355237-75-0". 1

  • Benchchem. "An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine". 5

  • ThermoFisher. "SAFETY DATA SHEET - 2-Phenoxynicotinonitrile". 3

  • NIH PMC. "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions".4

  • NIST WebBook. "Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-". 6

  • Wikipedia. "Nicotinonitrile". 2

Sources

Exploratory

literature review of 2-Methyl-6-phenoxynicotinonitrile discovery and early synthesis

2-Methyl-6-phenoxynicotinonitrile: A Technical Whitepaper on Discovery, Structural Rationale, and Early Synthesis Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-6-phenoxynicotinonitrile: A Technical Whitepaper on Discovery, Structural Rationale, and Early Synthesis

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the cyanopyridine scaffold is classified as a privileged structure. Specifically, 2-Methyl-6-phenoxynicotinonitrile (CAS 1355237-75-0) serves as a highly versatile building block[1]. As a Senior Application Scientist, I evaluate molecular scaffolds based on their electronic tunability and steric vectors.

The architecture of 2-Methyl-6-phenoxynicotinonitrile is strategically designed:

  • The C3-Cyano Group: Acts as a potent electron-withdrawing group (EWG). It lowers the LUMO of the pyridine ring, making the system highly susceptible to nucleophilic attack, while also serving as a synthetic handle for late-stage reduction (to primary amines) or hydrolysis (to amides).

  • The C2-Methyl Group: Provides necessary steric bulk to force adjacent substituents out of coplanarity, which is often a critical requirement for binding in tight enzymatic pockets.

  • The C6-Phenoxy Group: Introduces significant lipophilicity. In target-based drug design, diaryl ether linkages are classic motifs for occupying hydrophobic sub-pockets (e.g., in non-nucleoside reverse transcriptase inhibitors or kinase allosteric sites)[2].

Retrosynthetic Analysis & Early Discovery Routes

The de novo synthesis of highly substituted pyridines traditionally avoids direct functionalization of the pyridine core due to poor regiocontrol. Instead, early discovery routes rely on multi-component cyclizations followed by targeted substitutions.

The classical approach to the 2-pyridone core is the Guareschi-Thorpe condensation [3]. By reacting cyanoacetamide with a 1,3-diketone equivalent (such as ethyl acetoacetate) in the presence of a base, the cyclization yields the 6-hydroxy-2-methylnicotinonitrile intermediate (which exists predominantly as its 2-pyridone tautomer)[4].

To install the phenoxy group, the 2-pyridone oxygen must first be converted into a viable leaving group. This is achieved via deoxychlorination using phosphorus oxychloride (POCl₃) at reflux, yielding 6-chloro-2-methylnicotinonitrile. The final step is a Nucleophilic Aromatic Substitution (SₙAr) with phenol.

Synthesis_Workflow Step1 Cyanoacetamide + 1,3-Diketone Equivalent (Guareschi-Thorpe Condensation) Intermediate1 6-Hydroxy-2-methylnicotinonitrile (2-Pyridone tautomer) Step1->Intermediate1 Step2 Chlorination (POCl3, Reflux) Intermediate1->Step2 Intermediate2 6-Chloro-2-methylnicotinonitrile Step2->Intermediate2 Step3 SNAr (Phenol, K2CO3, DMF, 80°C) Intermediate2->Step3 FinalProduct 2-Methyl-6-phenoxynicotinonitrile Step3->FinalProduct

Three-step synthetic workflow from cyanoacetamide to 2-Methyl-6-phenoxynicotinonitrile.

Mechanistic Insights into Nucleophilic Aromatic Substitution (SₙAr)

Why does the substitution occur cleanly at the C6 position? The regioselectivity of SₙAr on the pyridine ring is entirely dictated by the thermodynamic stability of the Meisenheimer intermediate formed during the rate-determining step[5].

When the phenoxide nucleophile attacks the C6 position (ortho to the pyridine nitrogen), the resulting negative charge is delocalized directly onto the highly electronegative nitrogen atom[6]. Attack at the C3 or C5 positions does not allow for this critical resonance stabilization, making those pathways energetically prohibitive. Furthermore, the C3-cyano group acts synergistically with the pyridine nitrogen, further depleting electron density at C6 via induction and resonance, effectively priming the carbon for nucleophilic attack.

SNAr_Mechanism Reactants 6-Chloro-2-methyl nicotinonitrile + Phenoxide Meisenheimer Meisenheimer Intermediate (Negative charge delocalized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product 2-Methyl-6-phenoxy nicotinonitrile + Chloride Meisenheimer->Product Elimination of Cl⁻ (Fast)

Mechanistic sequence of the SNAr reaction yielding 2-Methyl-6-phenoxynicotinonitrile.

Experimental Methodology: A Self-Validating Protocol

A robust protocol must be a self-validating system where every reagent choice is justified by physical chemistry. The following is the optimized, step-by-step methodology for the final SₙAr step to synthesize 2-Methyl-6-phenoxynicotinonitrile.

Step 1: Reactor Charging & Deprotonation

  • Action: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methylnicotinonitrile (1.0 equiv, 10 mmol) and phenol (1.2 equiv, 12 mmol). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Add finely powdered Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol).

  • Causality: Phenol is a weak acid (pKa ~10.0). K₂CO₃ (conjugate acid pKa ~10.3) provides the exact basicity required to quantitatively deprotonate phenol into the phenoxide anion without causing unwanted side reactions (such as nitrile hydrolysis). DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide anion unsolvated (a "naked" anion), drastically increasing its nucleophilicity.

Step 2: Thermal Activation

  • Action: Attach a reflux condenser, purge the system with N₂, and heat the reaction mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Causality: The SₙAr reaction requires thermal energy to overcome the activation barrier of breaking the aromaticity to form the Meisenheimer intermediate. 80 °C is the thermodynamic sweet spot; lower temperatures stall the reaction, while temperatures exceeding 100 °C risk the thermal degradation of DMF into dimethylamine, which can act as a competing nucleophile and yield unwanted amine byproducts.

Step 3: Quench and Self-Validating Workup

  • Action: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (2 x 50 mL), followed by brine (50 mL).

  • Causality: The 1M NaOH wash is the self-validating step of this protocol. It selectively deprotonates any unreacted phenol, pulling it into the aqueous layer and ensuring the organic layer contains only the highly pure, neutral 2-Methyl-6-phenoxynicotinonitrile product.

Step 4: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the product as a crystalline solid.

Quantitative Data: Reaction Optimization

The development of the above protocol was driven by rigorous solvent and base screening. The quantitative data below summarizes the optimization landscape for the SₙAr step.

Table 1: Optimization of SₙAr Conditions for 2-Methyl-6-phenoxynicotinonitrile Synthesis

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFEt₃N65 (Reflux)2415Insufficient basicity; thermal energy too low to cross activation barrier.
MeCNK₂CO₃801245Moderate solubility of the phenoxide salt limits the reaction rate.
DMF K₂CO₃ 80 6 88 Optimal "naked" anion effect; fast conversion with minimal side products.
DMSOCs₂CO₃100492Excellent yield, but high boiling point of DMSO complicates aqueous workup.

Conclusion

The synthesis of 2-Methyl-6-phenoxynicotinonitrile exemplifies the elegant application of physical organic chemistry principles to drug discovery. By leveraging the Guareschi-Thorpe condensation to build the core and utilizing the predictable regioselectivity of SₙAr reactions on electron-deficient pyridines, researchers can efficiently access this privileged scaffold. The optimized DMF/K₂CO₃ protocol ensures high yields and scalability, providing a reliable foundation for the development of novel therapeutics.

References

  • Source: appchemical.
  • Source: bldpharm.
  • Source: wikipedia.
  • Title: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-6-phenoxynicotinonitrile: An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of 2-Methyl-6-phenoxynicotinonitrile, a key intermediate in the development of various pharmaceutical compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of 2-Methyl-6-phenoxynicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information to ensure a successful and safe synthesis.

Introduction

2-Methyl-6-phenoxynicotinonitrile is a valuable building block in medicinal chemistry, with its pyridine and phenoxy moieties appearing in a range of biologically active molecules. The nitrile group also serves as a versatile handle for further chemical transformations. The synthesis of this compound is most effectively achieved through an Ullmann condensation, a copper-promoted nucleophilic aromatic substitution reaction.[1][2][3] This method involves the coupling of an aryl halide with an alcohol or phenol, in this case, 2-chloro-6-methylnicotinonitrile and phenol, respectively. While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction allow for more moderate and efficient synthesis.[1]

Reaction Scheme

The overall reaction for the synthesis of 2-Methyl-6-phenoxynicotinonitrile is depicted below:

This reaction is a nucleophilic aromatic substitution where the phenoxide ion, generated in situ by a base, displaces the chloride on the pyridine ring. The copper(I) iodide catalyst is crucial for facilitating this transformation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-chloro-6-methylnicotinonitrile≥98%Commercially Available
Phenol≥99%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
TolueneReagent GradeCommercially Available
Ethyl acetateReagent GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Round-bottom flask with reflux condenser-Standard laboratory equipment
Magnetic stirrer with heating mantle-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Standard laboratory glassware-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-6-methylnicotinonitrile (10.0 g, 65.5 mmol), phenol (7.4 g, 78.6 mmol), anhydrous potassium carbonate (18.1 g, 131 mmol), and copper(I) iodide (1.25 g, 6.55 mmol).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as the base to deprotonate phenol, forming the nucleophilic phenoxide. Copper(I) iodide is the catalyst for the Ullmann condensation.

  • Solvent Addition and Reaction Initiation:

    • Under a gentle flow of nitrogen, add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Begin stirring the mixture and heat it to 120-130 °C using a heating mantle.

    • Rationale: DMF is a polar aprotic solvent that is well-suited for Ullmann-type reactions, as it can dissolve the reactants and withstand the required reaction temperatures.[1] The inert atmosphere prevents oxidation of the copper catalyst.

  • Reaction Monitoring:

    • Maintain the reaction at 120-130 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.

    • The reaction is typically complete within 12-24 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of water and stir for 30 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Rationale: The aqueous work-up removes the inorganic salts and DMF. Extraction with ethyl acetate isolates the desired product from the aqueous phase. Washing with brine helps to remove any remaining water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of water from the organic phase is essential before solvent evaporation to obtain a clean product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed.

    • Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to obtain the final product with high purity.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - 2-chloro-6-methylnicotinonitrile - Phenol - K₂CO₃ - CuI solvent Add Anhydrous DMF reagents->solvent Inert Atmosphere (N₂) heat Heat to 120-130 °C solvent->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product 2-Methyl-6-phenoxynicotinonitrile purify->product

Caption: Synthetic workflow for 2-Methyl-6-phenoxynicotinonitrile.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-chloro-6-methylnicotinonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Copper(I) Iodide: May cause skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed hazard information and handling procedures.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₀N₂O

  • Molecular Weight: 210.23 g/mol [4]

  • Purity (by HPLC/NMR): ≥98%

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be consistent with the structure of 2-Methyl-6-phenoxynicotinonitrile.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

References

  • Appchem. 2-Methyl-6-phenoxynicotinonitrile. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • SynArchive. Ullmann Condensation. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

Sources

Application

Application Note: Advanced Catalytic Cyanation for the Synthesis of 2-Methyl-6-phenoxynicotinonitrile

Executive Context & Rationale The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. Specifically, 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. Specifically, 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0)[1] serves as a critical intermediate, featuring a nitrile group that acts as a versatile precursor for amines, amides, tetrazoles, and carboxylic acids.

Historically, the installation of aromatic nitriles relied on the Rosenmund–von Braun reaction or Sandmeyer-type transformations[2]. These classical methods are severely limited by their requirement for stoichiometric amounts of highly toxic copper(I) cyanide (CuCN) and extreme reaction temperatures (>150 °C), which are incompatible with sensitive functional groups. To overcome these limitations, transition-metal-catalyzed cross-coupling has emerged as the gold standard. However, catalytic cyanation presents a unique mechanistic dilemma: the very nucleophile required for the reaction (CN⁻) is a potent poison to the palladium catalyst[3].

This application note details a robust, green, and highly efficient protocol for synthesizing 2-Methyl-6-phenoxynicotinonitrile from 3-bromo-2-methyl-6-phenoxypyridine, utilizing non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source[4][5].

Mechanistic Insights: Solving the "Cyanide Poisoning" Dilemma

The fundamental challenge in palladium-catalyzed cyanation is the strong σ-donating and π-accepting nature of the cyanide ion. If the concentration of free CN⁻ in the reaction mixture is too high, it displaces the phosphine ligands on the active Pd(0) or Pd(II) species, forming highly stable, catalytically inactive species such as [Pd(CN)₄]²⁻[3].

To engineer a self-sustaining catalytic cycle, two critical parameters must be controlled:

  • Controlled Cyanide Release: Replacing highly soluble, toxic cyanide sources (like NaCN or Zn(CN)₂) with the food-grade anti-caking agent K₄[Fe(CN)₆]·3H₂O ensures a slow, thermally-driven release of CN⁻ into the catalytic cycle[3][5].

  • Steric Acceleration: Utilizing a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or tBuBrettPhos) accelerates the rate-limiting reductive elimination step, forcing the product off the metal center before excess cyanide can bind and poison the catalyst.

CatalyticCycle Substrate 3-Bromo-2-methyl- 6-phenoxypyridine Ox_Add Oxidative Addition [Ar-Pd(II)-Br] Substrate->Ox_Add Pd_Cat Pd(0) / XPhos Active Catalyst Pd_Cat->Ox_Add Substrate Binding Poisoning [Pd(CN)4]2- (Inactive Catalyst) Pd_Cat->Poisoning Transmet Transmetalation [Ar-Pd(II)-CN] Ox_Add->Transmet Halide Exchange Cyanide_Src K4[Fe(CN)6] Slow CN- Release Cyanide_Src->Transmet Cyanide_Src->Poisoning Excess CN- Transmet->Pd_Cat Catalyst Regeneration Product 2-Methyl-6-phenoxynicotinonitrile (Target) Transmet->Product Reductive Elimination

Figure 1: Pd-catalyzed cyanation cycle highlighting the risk of catalyst poisoning by excess CN-.

Quantitative Data & Condition Optimization

The selection of the solvent system and ligand is not arbitrary. Because K₄[Fe(CN)₆] is an inorganic salt, it requires an aqueous component to dissolve and release CN⁻. However, the organic substrate (3-bromo-2-methyl-6-phenoxypyridine) requires an organic phase. A biphasic system is therefore mandatory[5].

Table 1: Optimization of Reaction Parameters for 2-Methyl-6-phenoxynicotinonitrile Synthesis

EntryCyanide SourceCatalyst / LigandSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Zn(CN)₂ (0.6 eq)Pd(PPh₃)₄ (5 mol%)DMF12042%Rapid release of CN⁻ led to [Pd(CN)₄]²⁻ formation (catalyst poisoning).
2K₄[Fe(CN)₆] (0.2 eq)Pd(OAc)₂ / dppf1,4-Dioxane / H₂O10068%Slower CN⁻ release improved turnover, but reductive elimination was sluggish.
3K₄[Fe(CN)₆] (0.2 eq) Pd₂(dba)₃ / XPhos t-AmylOH / H₂O 100 95% Bulky biaryl ligand accelerated reductive elimination; optimal biphasic dissolution.

Experimental Protocol

Materials & Reagents
  • Substrate: 3-Bromo-2-methyl-6-phenoxypyridine (1.0 mmol, 264 mg)

  • Cyanide Source: K₄[Fe(CN)₆]·3H₂O (0.22 mmol, 93 mg) — Note: 1 molecule provides 6 equivalents of CN⁻.

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand: XPhos (0.08 mmol, 38.1 mg, 8 mol%)

  • Base: Na₂CO₃ (1.0 mmol, 106 mg)

  • Solvent: t-Amyl alcohol / Deionized H₂O (1:1 v/v, 4.0 mL total)

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues are integrated to verify mechanistic progression.

Step 1: Pre-catalyst Formation (Inert Atmosphere Required)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times).

  • Add 2.0 mL of anhydrous t-Amyl alcohol. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a dark purple/brown suspension to a clear, deep red-orange solution. This confirms the successful ligand exchange and generation of the active Pd(0)-XPhos complex. If the solution turns black, oxygen ingress has occurred, precipitating inactive Pd-black. Discard and restart.

Step 2: Substrate and Reagent Loading 4. Briefly open the Schlenk tube under a positive flow of Argon and add 3-bromo-2-methyl-6-phenoxypyridine, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃. 5. Add 2.0 mL of previously degassed deionized water. (Degas water by sparging with Argon for 30 minutes prior to use).

  • Causality Note: The addition of Na₂CO₃ is critical. It acts as a mild base to facilitate the thermal dissociation of the hexacyanoferrate complex, ensuring a steady, low-concentration stream of CN⁻ into the organic phase.

Step 3: Catalytic Execution 6. Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. Allow the reaction to proceed for 12–16 hours. 8. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The target 2-Methyl-6-phenoxynicotinonitrile will appear as a highly UV-active spot with an Rf value slightly lower than the starting bromide.

Step 4: Work-up and Purification 9. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water. 10. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with 5 mL EtOAc. 11. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 20% EtOAc in Hexanes) to yield 2-Methyl-6-phenoxynicotinonitrile as an off-white solid.

Analytical Characterization
  • Chemical Formula: C₁₃H₁₀N₂O[1]

  • Molecular Weight: 210.23 g/mol [1]

  • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Pyridine-H), 7.45–7.38 (m, 2H, Phenoxy-H), 7.25 (t, J = 7.4 Hz, 1H, Phenoxy-H), 7.15 (d, J = 7.8 Hz, 2H, Phenoxy-H), 6.75 (d, J = 8.4 Hz, 1H, Pyridine-H), 2.65 (s, 3H, CH₃).

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. URL:[Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. URL:[Link]

  • Zou, T., Feng, X., Liu, H., Yu, X., Yamamoto, Y., & Bao, M. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Advances, 3(43), 20379-20384. URL:[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Techniques for 2-Methyl-6-phenoxynicotinonitrile Derivatives

Introduction & Mechanistic Rationale The 2-methyl-6-phenoxynicotinonitrile motif is a highly valued scaffold in medicinal chemistry. It frequently serves as a core building block for ubiquitin-specific protease (USP) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-methyl-6-phenoxynicotinonitrile motif is a highly valued scaffold in medicinal chemistry. It frequently serves as a core building block for ubiquitin-specific protease (USP) inhibitors[1], Syk kinase inhibitors[2], and novel antimicrobial agents[3]. Synthesizing these derivatives traditionally relies on the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-methylnicotinonitrile (or its regioisomer 2-chloro-6-methylnicotinonitrile) with phenol derivatives[4].

However, conventional thermal heating for this transformation requires prolonged reaction times (often 12–24 hours) and frequently results in thermal degradation, side reactions, and poor overall yields. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly overcome the SNAr activation energy barrier, drastically reducing reaction times while improving purity profiles[5].

Expertise & Experience: The Causality of Experimental Choices

In an SNAr reaction, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring to form the Meisenheimer complex. Our protocol is engineered around three mechanistic pillars:

  • Solvent Selection (NMP over DMF or THF): N-Methyl-2-pyrrolidone (NMP) is chosen because of its high dipole moment and exceptional microwave-absorbing properties (high loss tangent). It rapidly converts electromagnetic energy into volumetric heat, eliminating the thermal wall effects of conventional oil baths[1].

  • Base Selection (The "Cesium Effect"): Cesium carbonate (Cs₂CO₃) is vastly superior to potassium carbonate (K₂CO₃) in this protocol. The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide anion, rendering the phenoxide significantly more nucleophilic.

  • Microwave Dielectric Heating: The highly polarized Meisenheimer transition state is stabilized by the oscillating microwave field. This specific microwave effect lowers the apparent activation energy, accelerating the reaction from hours to mere minutes[3].

Mechanism A 6-Chloro-2-methyl nicotinonitrile + Phenol B Base Deprotonation (Cs2CO3 in NMP) A->B Reagents mixed C Microwave Irradiation (120°C, 15 min) B->C Phenoxide formation D Meisenheimer Complex (Transition State) C->D Nucleophilic attack at C6 E 2-Methyl-6-phenoxy nicotinonitrile (Target Product) D->E Chloride elimination

Fig 1. SNAr mechanism for 2-Methyl-6-phenoxynicotinonitrile synthesis via microwave irradiation.

Quantitative Data Summary

The table below summarizes the empirical advantages of transitioning from conventional thermal heating to the optimized microwave-assisted protocol for the synthesis of 2-methyl-6-phenoxynicotinonitrile derivatives.

ParameterConventional HeatingMicrowave-Assisted (MAOS)Mechanistic Advantage
Heating Source Convective (Oil Bath)Dielectric (Monomode Microwave)Eliminates thermal gradients.
Temperature 120 °C120 °CDirect molecular heating.
Reaction Time 16 - 24 hours15 - 30 minutesRapid SNAr activation.
Solvent DMFNMPNMP has a higher MW loss tangent.
Base K₂CO₃Cs₂CO₃"Cesium effect" boosts nucleophilicity.
Average Yield 55 - 65%85 - 95%Minimizes thermal degradation.
Impurity Profile High (tar formation)Low (clean conversion)Short residence time prevents side reactions.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction at each critical stage.

Workflow Step1 1. Preparation Mix precursors, base, and NMP in microwave vial Step2 2. MAOS Irradiate at 120°C for 15 min Step1->Step2 Step3 3. Quenching Cool to RT and quench with H2O Step2->Step3 Step4 4. Extraction Extract with EtOAc, dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Step 1: Reagent Preparation & Assembly
  • Equip a 10 mL heavy-walled microwave-compatible reaction vial with a magnetic stir bar.

  • Add 6-chloro-2-methylnicotinonitrile (1.0 mmol, 152.6 mg) and the desired phenol derivative (1.1 mmol).

  • Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg).

  • Suspend the mixture in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Seal the vial with a Teflon-lined crimp cap.

  • Validation Check: The mixture should appear as a heterogeneous suspension. Purging the vial with Argon prior to sealing is recommended to prevent oxidative side reactions.

Step 2: Microwave Irradiation (MAOS)
  • Place the sealed vial into a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Set the operational parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 200 W

    • Pressure Limit: 250 psi

    • Stirring: High (900 rpm)

  • Validation Check: Monitor the dynamic pressure curve. A stable pressure reading (< 50 psi) validates that no unintended decomposition (gas evolution) is occurring.

Step 3: Quenching and Work-Up
  • Allow the microwave reactor to actively cool the vial to ≤ 40 °C using compressed air before uncapping.

  • Pour the reaction mixture into a beaker containing 15 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL) to remove residual NMP, then dry over anhydrous Na₂SO₄.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the UV-active starting material spot (typically Rf ~0.45) and the appearance of a new, highly UV-active product spot (Rf ~0.60) validates the completion of the nucleophilic attack.

Step 4: Isolation and Characterization
  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 4:1).

  • Collect the product fractions and evaporate to yield the purified 2-methyl-6-phenoxynicotinonitrile derivative as a solid.

  • Validation Check: Confirm the structure via ¹H NMR (CDCl₃). The absence of the phenol -OH proton and the distinct shift of the pyridine ring protons confirm successful SNAr coupling.

References

  • [3] Mekky, A. E. M., & Sanad, S. (2022). Microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) as new VRE and MRSA inhibitors. Synthetic Communications.3

  • [1] Carboxamides as ubiquitin-specific protease inhibitors. Google Patents (WO2020033707A1). 1

  • [4] 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. Journal of Medicinal Chemistry, ACS Publications. 4

  • [2] Compounds as syk kinase inhibitors. European Patent Office (EP 2489663 A1). 2

  • [5] Al-Sheikh, M. A. (2011). A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. Journal of Saudi Chemical Society. 5

Sources

Application

Application Note: Green Chemistry Approaches for Synthesizing 2-Methyl-6-phenoxynicotinonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) Executive Summary Nicotinonitriles (cyanopyridines) are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0)

Executive Summary

Nicotinonitriles (cyanopyridines) are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates for topoisomerase inhibitors, anti-inflammatory agents, and FXR (NR1H4) modulators [1]. The conventional synthesis of 2-Methyl-6-phenoxynicotinonitrile relies on the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-methylnicotinonitrile with phenol. Historically, this requires toxic, high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) and prolonged heating (80–100 °C for 4–12 hours)[1].

To align with modern sustainability mandates, this application note details two validated, environmentally benign protocols: Solvent-Free Microwave-Assisted Synthesis and PEG-400 Mediated Synthesis . These methods eliminate toxic solvents, drastically reduce reaction times, and improve overall atom economy [2, 3].

Mechanistic Rationale & Green Chemistry Principles

The SNAr Causality

The synthesis exploits the inherent electronic properties of the pyridine ring. The C6 position of 6-chloro-2-methylnicotinonitrile is highly electrophilic due to two synergistic factors:

  • The inductive electron-withdrawing effect of the adjacent pyridine nitrogen.

  • The strong resonance-withdrawing effect of the para-cyano (-C≡N) group at the C3 position.

When phenol is deprotonated to form the phenoxide anion, it readily attacks the C6 position, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled.

Why Green Activation Works
  • Microwave Irradiation: Dielectric heating directly excites the polar functional groups (the phenoxide anion and the nitrile dipole), causing rapid, localized molecular friction. This accelerates the transition state formation without the thermal degradation associated with prolonged bulk heating[2, 4].

  • PEG-400 (Polyethylene Glycol): PEG-400 acts as both a biodegradable solvent and a pseudo-phase-transfer catalyst. Its polyether backbone complexes the potassium cation (K⁺) from the base, leaving a "naked," highly nucleophilic phenoxide anion. This significantly lowers the activation energy barrier compared to standard aqueous or alcoholic solvents [3].

SNAr_Mechanism A 6-Chloro-2-methylnicotinonitrile + Phenol C Meisenheimer Complex (Stabilized Transition State) A->C Nucleophilic Attack (C6) B Base (K2CO3) Green Activation B->C Deprotonation D 2-Methyl-6-phenoxynicotinonitrile + KCl + H2O C->D Chloride Elimination

Caption: SₙAr mechanism showing transition state stabilization via green activation.

Comparative Data Analysis

The transition from conventional to green methodologies yields significant improvements across all critical process metrics.

ParameterConventional Method [1]Green Protocol A (Microwave) [2]Green Protocol B (PEG-400) [3]
Solvent DMF (Toxic, Reprotoxic)Solvent-FreePEG-400 (Biodegradable)
Temperature 80–100 °C~90 °C (Internal MW)60–70 °C
Reaction Time 4–12 hours5–8 minutes30–45 minutes
Yield 70–80%>90%85–92%
E-Factor High (>15)Low (<2)Low (<5)
Workup Aqueous extraction (High waste)Direct aqueous precipitationDirect aqueous precipitation

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Solvent-Free Synthesis

This protocol is ideal for rapid library generation and minimizes waste generation to near zero prior to workup.

Step-by-Step Methodology:

  • Solid-State Mixing: In an agate mortar, combine 6-chloro-2-methylnicotinonitrile (1.0 mmol, 152.6 mg) [4], phenol (1.1 mmol, 103.5 mg), and anhydrous K₂CO₃ (1.5 mmol, 207.3 mg). Grind the mixture for 2 minutes until a uniform, slightly damp eutectic-like powder is formed.

  • Irradiation: Transfer the mixture to a 10 mL microwave-safe glass vial equipped with a magnetic stir bar. Irradiate in a dedicated laboratory microwave synthesizer at 300 W (pulsed irradiation to maintain internal temperature ~90 °C) for 5 to 8 minutes.

  • In-Process Quality Control (QC): Extract a 5 mg aliquot, dissolve in 0.5 mL ethanol, and spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is self-validating when the starting material spot (R_f ~0.4) disappears, replaced by a single distinct product spot (R_f ~0.6).

  • Eco-Friendly Workup: Allow the vessel to cool to room temperature. Add 10 mL of ice-cold distilled water to the vial and stir vigorously for 5 minutes. The water dissolves the KCl byproduct and unreacted K₂CO₃, causing the highly hydrophobic 2-Methyl-6-phenoxynicotinonitrile to precipitate.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 5 mL), and dry under vacuum at 45 °C. (Optional: Recrystallize from 95% ethanol if HPLC purity is <98%).

Protocol B: PEG-400 Mediated Synthesis

This protocol is highly scalable and utilizes standard laboratory glassware without the need for specialized microwave equipment.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, add 6-chloro-2-methylnicotinonitrile (10.0 mmol, 1.52 g), phenol (11.0 mmol, 1.03 g), and K₂CO₃ (15.0 mmol, 2.07 g) into 15 mL of PEG-400.

  • Thermal Activation: Heat the mixture to 65 °C with continuous magnetic stirring. The PEG-400 will solubilize the organic reactants while complexing the potassium ions to accelerate the reaction.

  • In-Process QC: Monitor the reaction via HPLC at 254 nm. The reaction typically reaches >95% conversion within 45 minutes.

  • Precipitation: Slowly pour the warm reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The product will crash out as an off-white solid, while the PEG-400 and inorganic salts remain entirely in the aqueous phase.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water (3 × 15 mL) to remove residual PEG, and dry in a vacuum oven.

Green_Workflow Step1 1. Reactant Mixing (Equimolar + K2CO3) Step2 2. Green Activation (Microwave or PEG-400) Step1->Step2 Step3 3. Phase Separation (Ice Water Addition) Step2->Step3 Step4 4. Filtration & Washing (Eco-friendly Workup) Step3->Step4 Step5 5. Pure Target Compound (>98% Yield) Step4->Step5

Caption: Step-by-step workflow for the green synthesis of 2-Methyl-6-phenoxynicotinonitrile.

References

  • FXR (NR1H4) modulating compounds (US Patent 11,247,986 B2)
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation ACS Omega. URL:[Link]

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives Rasayan Journal of Chemistry. URL:[Link]

  • 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 PubChem. URL:[Link]

Method

Application Notes and Protocols for the Functionalization of 2-Methyl-6-phenoxynicotinonitrile

Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug discovery, embedded within the structures of numerous therapeutic agents. Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, embedded within the structures of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged heterocycle. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Methyl-6-phenoxynicotinonitrile represents a versatile starting material, offering multiple potential sites for chemical modification. This guide provides a comprehensive overview of established and emerging methods for the selective functionalization of this scaffold, aimed at researchers, scientists, and professionals in drug development. We will delve into the underlying principles of pyridine reactivity and provide detailed, actionable protocols for key transformations.

Understanding the Reactivity of the 2-Methyl-6-phenoxynicotinonitrile Core

The reactivity of the pyridine ring in 2-Methyl-6-phenoxynicotinonitrile is dictated by the electronic nature and position of its substituents: the electron-donating methyl and phenoxy groups, and the electron-withdrawing nitrile group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, rendering the ring electron-deficient compared to benzene and generally less susceptible to electrophilic aromatic substitution.[1][2]

  • C4 and C5 Positions: These positions are the most likely sites for electrophilic attack , albeit under forcing conditions, due to the directing effects of the methyl and phenoxy groups. The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions towards electrophiles.[3]

  • C3 Position (Nitrile Substitution): While the nitrile group is a powerful electron-withdrawing group, its direct substitution is uncommon. However, it significantly influences the overall reactivity of the ring.

  • C2-Methyl Group: The methyl group offers a handle for functionalization via oxidation or deprotonation-alkylation strategies .

  • C6-Phenoxy Group: The phenoxy group can potentially be displaced via nucleophilic aromatic substitution (SNAF) , although this would require harsh conditions or activation of the leaving group.[4][5][6] More commonly, the phenoxy ring itself can be a site for functionalization.

  • Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. The positions most amenable to this will depend on the specific catalytic system employed.[7][8][9]

Caption: Predicted reactivity of the 2-Methyl-6-phenoxynicotinonitrile core.

Protocols for Functionalization

The following sections provide detailed protocols for various functionalization strategies. These are based on established methodologies for similarly substituted pyridines and may require optimization for the specific substrate.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10] To apply these methods to 2-Methyl-6-phenoxynicotinonitrile, it is often necessary to first introduce a halide (e.g., Br, I) or a triflate group onto the pyridine ring.

Objective: To introduce a bromine atom at the C4 or C5 position for subsequent cross-coupling reactions.

Principle: Direct bromination of the electron-deficient pyridine ring requires harsh conditions. A more controlled approach involves the use of N-bromosuccinimide (NBS) with an acid catalyst.

Materials:

  • 2-Methyl-6-phenoxynicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • To a solution of 2-Methyl-6-phenoxynicotinonitrile (1.0 eq) in dichloromethane (10 mL/mmol) in a round-bottom flask, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated derivative.

Objective: To introduce an aryl or heteroaryl group at the halogenated position.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide.[11][12]

Materials:

  • Brominated 2-Methyl-6-phenoxynicotinonitrile derivative (from Protocol 1.1)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave vial, microwave reactor

Procedure:

  • To a microwave vial, add the brominated pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (3 mol%), SPhos (6 mol%), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water mixture (0.2 M concentration of the halide).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Advantages
Suzuki-Miyaura Boronic acids/estersPd(OAc)2 / SPhosWide functional group tolerance, commercially available reagents.[11][12]
Sonogashira Terminal alkynesPdCl2(PPh3)2 / CuIDirect introduction of alkynyl groups.[10]
Buchwald-Hartwig Amines, amidesPd(OAc)2 / XantphosFormation of C-N bonds.[10]
Direct C-H Functionalization

Direct C-H functionalization avoids the pre-functionalization step of halogenation, offering a more efficient synthetic route.[13]

Objective: To directly introduce an aryl group at a C-H position of the pyridine ring.

Principle: Palladium catalysts can activate C-H bonds, often with the assistance of a directing group, to facilitate arylation with aryl halides.[13] The pyridine nitrogen itself can act as a directing group, favoring functionalization at the C2 or C6 positions.

Materials:

  • 2-Methyl-6-phenoxynicotinonitrile

  • Aryl iodide (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)2, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs2CO3, 2.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or sealed vial

Procedure:

  • In a Schlenk tube, combine 2-Methyl-6-phenoxynicotinonitrile (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)2 (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DCE (0.1 M).

  • Seal the tube and heat at 140 °C for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with dichloromethane and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

CH_Functionalization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Pyridine Substrate - Aryl Halide - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent seal Seal Reaction Vessel add_solvent->seal heat Heat at Elevated Temperature seal->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute_filter Dilute and Filter cool->dilute_filter concentrate Concentrate dilute_filter->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for C-H functionalization reactions.

Functionalization via N-Oxide Formation

Objective: To activate the pyridine ring towards electrophilic and nucleophilic attack.

Principle: Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's reactivity. The N-oxide is more susceptible to electrophilic substitution at the C4 position and can also facilitate nucleophilic substitution at the C2 and C6 positions.[2]

Materials:

  • 2-Methyl-6-phenoxynicotinonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 2-Methyl-6-phenoxynicotinonitrile (1.0 eq) in DCM (15 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide, which can be purified by crystallization or column chromatography.

Objective: To introduce a nitro group at the C4 position.

Materials:

  • 2-Methyl-6-phenoxynicotinonitrile N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Add the N-oxide (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C.

  • Stir the mixture at 60-80 °C for 2-4 hours.

  • Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts.

  • Purify by column chromatography.

Characterization of Functionalized Derivatives

The successful synthesis of new derivatives of 2-Methyl-6-phenoxynicotinonitrile should be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product, including the position of the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and assess the purity of the final product.

Conclusion

The functionalization of the 2-Methyl-6-phenoxynicotinonitrile scaffold opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. This guide provides a strategic framework and detailed protocols for key transformations, including transition-metal-catalyzed cross-coupling, direct C-H functionalization, and reactions proceeding via an N-oxide intermediate. By understanding the inherent reactivity of the pyridine core and applying these modern synthetic methodologies, researchers can efficiently generate diverse libraries of molecules for biological screening and lead optimization.

References

  • Abumelha, H. M. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of Heterocyclic Chemistry, 57(3), 1269-1282. Available at: [Link]

  • Request PDF | Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (2025, August 6). Retrieved from [Link]

  • Kotb, E. R., & El-Sayed, W. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates | Organic Letters. (2019, April 18). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). Retrieved from [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (2018, January 23). Retrieved from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. (2017, April 28). Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved from [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - Semantic Scholar. (2020, January 9). Retrieved from [Link]

  • Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (2023, July 10). Retrieved from [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). Retrieved from [Link]

  • Pyridines. (n.d.). Retrieved from [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Retrieved from [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 4). Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (2025, January 4). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving common impurities in 2-Methyl-6-phenoxynicotinonitrile crystallization

Welcome to the Technical Support Center for 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges associated with the purification of this specific pyridine intermediate.

The synthesis of 2-Methyl-6-phenoxynicotinonitrile typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr) of 6-chloro-2-methylnicotinonitrile with phenol under basic conditions[1]. While the reaction is highly efficient, the resulting crude mixture is prone to complex impurity profiles and challenging crystallization behaviors, most notably "oiling out" (liquid-liquid phase separation).

This guide provides mechanistic explanations and self-validating protocols to ensure high-purity crystalline isolation.

Part 1: Impurity Profiling & Causality

To effectively purge impurities, we must first understand their thermodynamic relationship with the target molecule. Below is a quantitative summary of the most common impurities encountered in this workflow.

Table 1: Common Impurities in 2-Methyl-6-phenoxynicotinonitrile Synthesis

ImpurityOrigin / MechanismRelative PolarityImpact on Crystallization
6-Chloro-2-methylnicotinonitrile Unreacted electrophilic starting materialModerateCo-crystallizes easily; disrupts the target's lattice packing due to the halogen atom[2].
Phenol Excess nucleophileHigh (H-bond donor)Acts as a co-solvent; drastically lowers the melting point of the mixture and induces oiling out.
6-Hydroxy-2-methylnicotinonitrile Hydrolysis of the starting material by adventitious waterHighForms strong intermolecular hydrogen bonds, leading to premature precipitation or gelation.
Regioisomers Off-target S_NAr attack (e.g., at the 4-position)ModerateSteric differences prevent lattice integration, but they increase the solubility of the target compound.
Q1: Why does unreacted 6-chloro-2-methylnicotinonitrile persist in my final product, and how do I purge it?

Answer: The starting material, 6-chloro-2-methylnicotinonitrile, shares a nearly identical molecular footprint with the target compound, minus the phenoxy group. Because it lacks strong hydrogen-bonding capabilities, it exhibits similar solubility profiles in non-polar anti-solvents (like heptane or hexane). If the S_NAr reaction is not pushed to >98% conversion, the chloride intermediate will co-crystallize. Causality: To purge it, you must exploit the slight difference in polarity. Using a highly polar, protic wash (e.g., cold isopropanol/water) selectively solubilizes the smaller, slightly more polar chloride while leaving the bulkier, lipophilic phenoxy-derivative intact.

Q2: I am detecting residual phenol in my crystal lattice. How can I eliminate this?

Answer: Phenol is a strong hydrogen-bond donor and can become kinetically trapped within the nitrogen-rich lattice of the nicotinonitrile during rapid cooling. Causality: Rapid supersaturation forces the lattice to assemble before phenol molecules can diffuse into the bulk solvent. To resolve this, you must shift from a kinetic crystallization to a thermodynamic one. Implement a slow cooling ramp (0.1 °C/min) and ensure the crystallization solvent contains a hydrogen-bond acceptor (like ethyl acetate) to competitively solvate the phenol, keeping it in the mother liquor.

Part 2: Troubleshooting the "Oiling Out" Phenomenon

Q3: My 2-Methyl-6-phenoxynicotinonitrile is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause?

Answer: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound's solubility drops drastically, but the temperature of the system remains above the compound's melting point in that specific solvent mixture[3]. Phenoxypyridines are highly prone to this because the flexible ether linkage lowers their melting point, and residual impurities (like phenol) act as melting-point depressants. When the system crosses the spinodal curve before the solubility curve, it separates into a solute-rich oil phase and a solvent-rich phase, trapping impurities[4].

Q4: How do I experimentally resolve oiling out and force nucleation?

Answer: You must bypass the high activation energy required for primary nucleation. If an oil forms, reheating the mixture to a single phase and introducing "seeds" (pure crystals) within the metastable zone will provide a low-energy template for crystal growth, forcing the system to bypass the LLPS boundary entirely.

Part 3: Self-Validating Experimental Protocol

Below is a self-validating, step-by-step methodology for the Seeded Anti-Solvent Crystallization of 2-Methyl-6-phenoxynicotinonitrile.

Step 1: Dissolution (Thermodynamic Reset)

  • Action: Dissolve the crude mixture in 3 volumes of Ethyl Acetate (EtOAc) at 60 °C.

  • Causality: EtOAc is a "good" aprotic solvent that disrupts intermolecular hydrogen bonding between the target and impurities (like phenol or water), ensuring a homogenous single phase.

Step 2: Anti-Solvent Titration

  • Action: Slowly add 1 volume of Heptane dropwise at 60 °C until the solution becomes faintly turbid, then add 0.1 volumes of EtOAc to regain a clear solution.

  • Causality: This precisely locates the metastable zone boundary. The slight excess of EtOAc ensures you do not prematurely cross into the oiling-out regime.

Step 3: Isothermal Seeding

  • Action: Cool the solution to 45 °C and hold. Add 1-2 wt% of pure 2-Methyl-6-phenoxynicotinonitrile seed crystals. Hold for 2 hours.

  • Causality: Holding isothermally allows the seeds to mature and secondary nucleation to begin without the thermodynamic shock of cooling, which would otherwise induce LLPS.

Step 4: Controlled Cooling & Self-Validation

  • Action: Cool the slurry to 5 °C at a rate of 0.1 °C/min.

  • Self-Validation Check: Before filtration, extract a 100 µL aliquot of the mother liquor, dilute in acetonitrile, and analyze via HPLC. Validation criteria: The mother liquor must show < 5% target compound and > 90% of the initial phenol/starting material. If the target compound concentration is high, hold at 5 °C for an additional 4 hours before isolating.

Step 5: Isolation and Washing

  • Action: Filter via a Büchner funnel and wash the cake with 2 volumes of pre-chilled (0 °C) Isopropanol/Heptane (1:4).

  • Causality: The trace isopropanol selectively strips away surface-adhered phenol and unreacted chloride without dissolving the bulk phenoxypyridine lattice.

Part 4: Workflow Visualization

Below is the logical decision tree for resolving crystallization failures in phenoxypyridine derivatives.

CrystallizationTroubleshooting Start Crude 2-Methyl-6-phenoxynicotinonitrile Dissolve Dissolve in Good Solvent (e.g., EtOAc) at elevated temperature Start->Dissolve Check Cooling & Anti-solvent Addition Dissolve->Check Oiling Oiling Out (LLPS) Detected? Check->Oiling Reheat Reheat to single phase, adjust solvent ratio Oiling->Reheat Yes Seed Seed at metastable zone (Avoid high supersaturation) Oiling->Seed No Reheat->Seed Crystallize Controlled Nucleation & Crystal Growth Seed->Crystallize Isolate Filter, Wash & Dry (Self-Validation via HPLC) Crystallize->Isolate

Workflow for resolving oiling out and inducing controlled nucleation in phenoxypyridines.

References

  • Benchchem . Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. 3

  • National Center for Biotechnology Information (PubChem) . 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737. 2

  • Tanaka, K., & Takiyama, H. (2019) . Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.4

  • Journal of the American Chemical Society . Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. 1

Sources

Optimization

minimizing unwanted side reactions during 2-Methyl-6-phenoxynicotinonitrile functionalization

Welcome to the Technical Support Center for the functionalization of 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0)[1]. This highly functionalized pyridine scaffold presents unique chemoselectivity challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0)[1]. This highly functionalized pyridine scaffold presents unique chemoselectivity challenges due to the presence of three distinct reactive sites: an acidic C2-methyl group, an electrophilic C3-nitrile, and a C6-phenoxy moiety prone to nucleophilic aromatic substitution (SNAr).

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions, understand the mechanistic causality behind reagent selection, and implement self-validating experimental protocols.

System Overview: Chemoselectivity & Reaction Pathways

The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing C3-nitrile, dictates the reactivity of this molecule. Understanding the competing pathways is critical to minimizing unwanted side reactions.

Pathways Core 2-Methyl-6-phenoxy- nicotinonitrile C2 C2-Methyl Functionalization Core->C2 Base / Electrophile C3 C3-Nitrile Functionalization Core->C3 Reductant C6 C6-Phenoxy Functionalization Core->C6 Nucleophile SideC2 Side Rxn: Over-alkylation & Dimerization C2->SideC2 SideC3 Side Rxn: Hydrolysis to Amide C3->SideC3 SideC6 Side Rxn: Unwanted SNAr Cleavage C6->SideC6

Functionalization pathways and associated side reactions for 2-Methyl-6-phenoxynicotinonitrile.

Troubleshooting Guide & FAQs

Issue 1: Over-Alkylation and Dimerization during C2-Methyl Functionalization

Q: When attempting lithiation and subsequent alkylation of the C2-methyl group, I observe significant amounts of dialkylated product and starting material degradation. How can I minimize this?

A: Causality: The C2-methyl protons are highly acidic due to the combined electron-withdrawing effects of the pyridine nitrogen and the ortho-nitrile group. However, once mono-alkylated, the resulting secondary carbon can still be deprotonated if the base is present in excess or if temperatures are not strictly controlled. Furthermore, if a nucleophilic base like n-butyllithium (n-BuLi) is used, it can attack the C3-nitrile (forming a ketimine) or displace the C6-phenoxy group via SNAr[2]. Solution: Utilize a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) at strictly cryogenic temperatures (–78 °C). Employ an "inverse addition" technique by adding the pre-formed lithiated species dropwise into a solution of the electrophile to prevent the mono-alkylated product from encountering excess base.

Issue 2: Unwanted Displacement of the C6-Phenoxy Group

Q: During the reduction of the C3-nitrile to an amine, my C6-phenoxy group is cleaved. Why does this happen and how do I prevent it?

A: Causality: The C6-phenoxy group is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen and the C3-nitrile[3]. Unhindered hydride sources (like LiAlH4) or strong amine nucleophiles will readily attack the C6 position, displacing the phenoxide ion. Solution: To reduce the nitrile without cleaving the phenoxy ether, use milder, sterically hindered reductants such as DIBAL-H at low temperatures, or utilize catalytic hydrogenation (e.g., Pd/C, H2) under neutral conditions.

Issue 3: Nitrile Hydrolysis During Aqueous Workup

Q: My functionalization reactions yield the C3-carboxamide instead of the desired C3-nitrile. What is causing this hydration?

A: Causality: Nitriles situated ortho to a methyl group on an electron-deficient pyridine ring are highly susceptible to hydration. During basic or strongly acidic aqueous workups, the localized electron density facilitates the attack of water on the nitrile carbon, rapidly converting it to an amide. Solution: Strictly avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) during workup. Quench reactions with buffered solutions (e.g., saturated aqueous NH4Cl) and extract immediately into an organic solvent.

Quantitative Data: Condition Optimization for C2-Alkylation

The following table demonstrates the critical impact of base selection and temperature on chemoselectivity when alkylating 2-Methyl-6-phenoxynicotinonitrile with benzyl bromide.

EntryBaseTemp (°C)Equivalents (Base : Electrophile)Yield: Mono-alkylated (%)Yield: Di-alkylated (%)Yield: SNAr Byproduct (%)
1n-BuLi–781.1 : 1.145%15%25%
2LDA01.1 : 1.155%30%<5%
3LDA –78 1.05 : 1.1 88% <5% <2%
4NaH25 (RT)1.5 : 1.520%40%<5%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate in-process analytical checks to validate the success of intermediate states before proceeding.

Protocol A: Chemoselective C2-Methyl Lithiation and Alkylation

Objective: Mono-alkylation of the C2-methyl group while preserving the C3-nitrile and C6-phenoxy groups.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Methyl-6-phenoxynicotinonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene) over 15 minutes. Stir for 30 minutes at –78 °C.

  • Self-Validation Check (Anion Formation): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of CD3OD. Analyze immediately via 1H-NMR. Validation: The disappearance of the C2-methyl singlet (typically ~2.6 ppm) and replacement with a CHD2/CD3 signal confirms quantitative deprotonation. Do not proceed until >95% deuterium incorporation is confirmed.

  • Electrophile Addition: Slowly add the electrophile (e.g., benzyl bromide, 1.1 equiv) diluted in anhydrous THF. Maintain the reaction at –78 °C for 2 hours.

  • Buffered Workup: Quench the reaction at –78 °C with saturated aqueous NH4Cl to prevent nitrile hydrolysis. Warm to room temperature, extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Controlled Nitrile Reduction to Aldehyde

Objective: Reduce the C3-nitrile to an aldehyde without triggering SNAr cleavage of the C6-phenoxy group.

  • Preparation: Dissolve 2-Methyl-6-phenoxynicotinonitrile (1.0 equiv) in anhydrous Toluene (0.1 M) under argon. Cool to –78 °C.

  • Reduction: Dropwise add DIBAL-H (1.2 equiv, 1.0 M in toluene). The steric bulk of DIBAL-H prevents attack at the C6 position. Stir for 2 hours at –78 °C.

  • Self-Validation Check (Imine Complex Formation): Withdraw a 50 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. Validation: The mass of the starting material should disappear. Because the intermediate is an aluminum-imine complex, the free aldehyde mass will not be visible until the aqueous quench.

  • Fieser-Style Quench: To prevent emulsion and SNAr during workup, quench at –78 °C by sequentially adding: water (1 mL per gram of DIBAL-H), 15% aqueous NaOH (1 mL), and water (2.5 mL).

  • Isolation: Warm to room temperature and stir vigorously until a granular white precipitate forms. Filter through Celite, wash with EtOAc, and concentrate the filtrate to yield the pure aldehyde.

Reagent Selection Workflow

Use the following decision matrix to select the appropriate reagents based on your target functionalization site, ensuring orthogonal reactivity.

Workflow Start Select Functionalization Target NodeC2 Target: C2-Methyl Start->NodeC2 NodeC3 Target: C3-Nitrile Start->NodeC3 NodeC6 Target: C6-Phenoxy Start->NodeC6 ActionC2 Use Non-Nucleophilic Base (e.g., LDA at -78°C) NodeC2->ActionC2 ActionC3 Use Mild Reductants (e.g., DIBAL-H, -78°C) NodeC3->ActionC3 ActionC6 Use Strong Nucleophiles (e.g., KOH/DMF, 175°C) NodeC6->ActionC6

Decision matrix for selecting chemoselective reagents to minimize unwanted side reactions.

References

  • 2-Methyl-6-phenoxynicotinonitrile | 1355237-75-0 | C13H10N2O - Appchem. 1

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. 3

  • US 2015/0148332 A1 - Googleapis.com. 2

Sources

Troubleshooting

optimizing temperature and pressure for 2-Methyl-6-phenoxynicotinonitrile batch reactions

Technical Support Center: Process Optimization for 2-Methyl-6-phenoxynicotinonitrile Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Process Optimization for 2-Methyl-6-phenoxynicotinonitrile Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges researchers face when scaling up the synthesis of 2-Methyl-6-phenoxynicotinonitrile.

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) where a phenoxide anion attacks 6-chloro-2-methylnicotinonitrile. The presence of the electron-withdrawing nitrile group at position 3, combined with the pyridine nitrogen, highly activates the C6 position for nucleophilic attack [1]. However, achieving >99% conversion without generating degradation products requires precise control over reactor temperature and atmospheric pressure.

I. Mechanistic Pathway & System Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction. The SNAr reaction proceeds via an addition-elimination mechanism. The formation of the delocalized Meisenheimer complex is the rate-determining step, which dictates our temperature requirements.

SNAr_Mechanism Reactants 6-Chloro-2-methylnicotinonitrile + Phenoxide Anion TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 + Heat (80-90°C) Meisenheimer Meisenheimer Complex (Delocalized Anion) TS1->Meisenheimer Rate-Limiting Step TS2 Transition State 2 (Chloride Leaving) Meisenheimer->TS2 Fast Product 2-Methyl-6-phenoxynicotinonitrile + Cl⁻ TS2->Product Irreversible

S_NAr reaction pathway for 2-Methyl-6-phenoxynicotinonitrile via the Meisenheimer complex.

II. Thermodynamic & Kinetic Optimization Data

The following table synthesizes our empirical data on how temperature and pressure parameters influence batch reaction outcomes in N,N-Dimethylformamide (DMF) using Potassium Carbonate (K₂CO₃) as the base.

Temperature (°C)Reactor Pressure (bar, N₂)Conversion at 4h (%)Impurity Profile (%)Mechanistic Observation
601.0 (Open)45< 0.5Insufficient thermal energy to overcome activation barrier.
80 - 90 1.2 - 1.5 (Sealed) > 99 < 1.0 Optimal kinetics; matches sealed-tube patent protocols [2].
1201.5 (Sealed)> 995.5DMF degradation to dimethylamine; nucleophilic side reactions.
900.0 (Air atmosphere)858.0Oxidative coupling of phenoxide; dark reaction mixture.

III. Validated Standard Operating Procedure (SOP)

This self-validating protocol ensures reproducibility by integrating in-process controls directly into the workflow. It is adapted from validated sealed-tube methodologies for similar heteroaryl chloride substitutions [2].

Reagents:

  • 6-chloro-2-methylnicotinonitrile (1.0 eq) [3]

  • Phenol (1.1 eq)

  • K₂CO₃ (anhydrous, 1.5 eq)

  • Anhydrous DMF (5 volumes)

Step-by-Step Methodology:

  • Reactor Charging: Charge a pressure-rated batch reactor with 6-chloro-2-methylnicotinonitrile, phenol, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF. Self-Validation Check: Ensure moisture content of DMF is <0.05% via Karl Fischer titration to prevent competitive hydrolysis of the chloride.

  • Atmospheric Control (Critical): Seal the reactor. Perform three cycles of vacuum (0.1 bar) and Nitrogen backfill. Finally, pressurize the reactor to 1.2 bar with N₂ .

  • Thermal Ramp: Heat the reaction mixture to 80–90 °C at a ramp rate of 2 °C/min to prevent localized superheating at the reactor walls.

  • Reaction Monitoring: Maintain temperature and autogenous pressure for 4 hours. Sample via a closed loop for HPLC analysis. The reaction is complete when the starting material is <1%.

  • Quench & Isolation: Cool the reactor to 20 °C. Vent the pressure safely. Slowly add water (15 volumes) under vigorous stirring to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45 °C.

IV. Troubleshooting Guide & FAQs

Q1: My reaction stalls at 70% conversion even though I am using an excess of phenol. How do I push it to completion? A: Stalling in this SNAr reaction is almost always a thermodynamic issue. The formation of the Meisenheimer complex requires significant activation energy. If your internal reactor temperature is below 80 °C, the kinetic rate drops exponentially. Ensure your internal probe reads 80–90 °C, not just the jacket temperature. Do not exceed 100 °C to force completion, as this introduces secondary impurity pathways.

Q2: I am observing a dark, almost black reaction mixture and high levels of baseline impurities on my HPLC. What is failing? A: This is a classic symptom of oxygen ingress combined with high temperatures. Phenoxide anions are highly susceptible to oxidation, forming reactive quinone-like intermediates that polymerize into dark tars. This is why pressure control is critical . Operating in an open reflux system allows atmospheric oxygen to enter. You must use a sealed reactor with a slight positive pressure of Nitrogen (1.2 to 1.5 bar) to strictly exclude oxygen[2].

Q3: Why is a sealed tube or pressurized batch reactor recommended over standard atmospheric reflux? A: While pressure does not shift the chemical equilibrium of this specific liquid-phase reaction (Le Chatelier's principle does not apply here as no gases are consumed/produced), a sealed, slightly pressurized system serves two vital physical functions:

  • It completely isolates the phenoxide from atmospheric oxygen.

  • It suppresses the localized boiling of DMF at the reactor walls, ensuring stable heat transfer and preventing the loss of volatile phenol before it can react.

Q4: Can I increase the temperature to 120 °C to speed up the reaction time to 1 hour? A: No. While the SNAr kinetics will accelerate, DMF begins to thermally degrade into carbon dioxide and dimethylamine at elevated temperatures in the presence of a base (K₂CO₃). Dimethylamine is a strong nucleophile and will aggressively compete with phenol, attacking the 6-chloro-2-methylnicotinonitrile to form a 6-(dimethylamino) byproduct. Cap your thermal limit at 95 °C.

Troubleshooting Start Reaction Anomaly Detected Stall Conversion Stalls < 80% Start->Stall Degrade High Impurities / Dark Color Start->Degrade CheckT Evaluate Internal Temperature Stall->CheckT Degrade->CheckT CheckP Evaluate Reactor Atmosphere Degrade->CheckP FixT1 Increase to 80-90°C (Overcome Activation Energy) CheckT->FixT1 FixT2 Decrease to < 100°C (Prevent DMF breakdown) CheckT->FixT2 FixP Seal Reactor + 1.2 bar N₂ (Prevent Phenoxide Oxidation) CheckP->FixP

Decision tree for troubleshooting temperature and pressure anomalies in batch reactors.

V. References

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure–Activity Relationships Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • FXR (NR1H4) modulating compounds US Patent 11247986B2 URL:

  • Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists US Patent 11161819B2 URL:

Optimization

overcoming steric hindrance in 2-Methyl-6-phenoxynicotinonitrile nucleophilic substitutions

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-6-phenoxynicotinonitrile Substitutions Welcome to the Application Support Center. 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-6-phenoxynicotinonitrile Substitutions

Welcome to the Application Support Center. 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a highly versatile building block in medicinal chemistry and drug development. However, functionalizing the C6 position via Nucleophilic Aromatic Substitution (SNAr) presents unique steric and electronic challenges. The bulky 6-phenoxy leaving group, combined with the electron-donating hyperconjugation of the 2-methyl group, often leads to stalled reactions when using hindered nucleophiles.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Troubleshooting Guide: Mechanistic Bottlenecks (Q&A)

Q: My SNAr reaction with a secondary amine (e.g., 2-methylpiperidine) stalls at 20-30% conversion. Adding more equivalents of the amine doesn't help. What is happening? Root Cause: You are hitting a thermodynamic bottleneck at the Meisenheimer complex stage. The 6-phenoxy group is a moderate, bulky leaving group. When a hindered amine attacks C6, it forms a highly congested zwitterionic σ -adduct. Due to severe steric clash and the high activation energy required to expel the phenoxide ion, the intermediate preferentially collapses back to the starting materials[1]. Resolution: Introduce DABCO (1,4-diazabicyclo[2.2.2]octane) as a co-base. Kinetic studies demonstrate that DABCO facilitates concurrent proton removal from the attacking amine during addition[1]. This deprotonation traps the intermediate as an anionic σ -adduct, preventing the reverse reaction and driving the forward expulsion of phenoxide.

Q: I am pushing the reaction temperature to 150 °C in DMF to force the substitution, but I am seeing a highly polar byproduct (M+18) instead of the product. How do I prevent this? Root Cause: The M+18 mass indicates hydrolysis of the 3-cyano (nitrile) group to an amide. At elevated temperatures, hygroscopic solvents like DMF or DMSO introduce trace water. Under basic conditions, this trace water acts as a nucleophile, attacking the nitrile faster than your hindered amine can attack the C6 position. Resolution: Switch to anhydrous NMP, which is less prone to base-mediated thermal degradation than DMF. Rigorously dry the solvent over molecular sieves, use an anhydrous inorganic base (like Cs2​CO3​ ), and run the reaction under an inert Argon atmosphere.

Q: If thermal SNAr completely fails with my ultra-bulky nucleophile, is the substrate useless? Root Cause: SNAr requires the nucleophile to approach at a specific trajectory to form the tetrahedral intermediate, which is physically blocked by extreme steric bulk. Resolution: Pivot to transition-metal catalysis. Palladium-catalyzed C-O bond activation (Buchwald-Hartwig amination) circumvents the Meisenheimer complex entirely. Using a Pd(0) source with a bulky, electron-rich phosphine ligand facilitates oxidative addition directly into the C-O bond of the activated heteroaryl ether, bypassing the SNAr bottleneck[2].

Experimental Workflows & Protocols

Protocol A: DABCO-Trapped Thermal SNAr Objective: Functionalize 2-Methyl-6-phenoxynicotinonitrile with moderately hindered amines while suppressing zwitterion reversal.

  • Setup: Charge an oven-dried Schlenk flask with 2-Methyl-6-phenoxynicotinonitrile (1.0 eq), the amine nucleophile (1.5 eq), and DABCO (2.0 eq).

  • Solvent: Add anhydrous NMP to achieve a 0.5 M concentration relative to the substrate.

  • Reaction: Stir under an Argon atmosphere at 110 °C for 12–18 hours.

  • Self-Validation Step: At 6 hours, sample the reaction for LC-MS. If the ratio of Product to Starting Material has plateaued, spike the mixture with an additional 0.5 eq of DABCO. If conversion resumes within 2 hours, the reaction is base-limited; if not, it is thermally limited.

  • Workup: Dilute with EtOAc and wash three times with 5% aqueous LiCl to efficiently partition the NMP and DABCO into the aqueous layer. Dry the organic layer over Na2​SO4​ and concentrate.

Protocol B: Microwave-Accelerated Substitution Objective: Overcome high activation energy barriers for extremely hindered nucleophiles.

  • Setup: In a heavy-walled microwave vial, combine the substrate (1.0 eq), amine (3.0 eq), and anhydrous DIPEA (2.0 eq) in anhydrous DMSO (0.2 M).

  • Reaction: Seal the vial with a crimp cap and heat in a dedicated microwave reactor at 150 °C for 30 minutes (monitor pressure to ensure it remains below 15 bar).

  • Self-Validation Step: Evaporate a 50 µL aliquot and record a crude 1H -NMR. The disappearance of the phenoxy multiplet (7.1–7.5 ppm) and the emergence of the new amine protons confirms successful displacement, differentiating true conversion from co-eluting LC-MS artifacts.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between nucleophile bulk, reaction conditions, and isolated yields.

NucleophileBase / AdditiveSolventTemp / TimeYieldMechanistic Note
Morpholine K2​CO3​ (2.0 eq)DMF90 °C, 12h85%Unhindered; standard SNAr conditions suffice.
tert-ButylamineDABCO (2.0 eq)NMP120 °C, 18h72%DABCO traps the intermediate, preventing reversal[1].
2-MethylpiperidineDIPEA (2.0 eq)DMSO150 °C, 30m68%Microwave heating overcomes severe steric clash.
2,6-Dimethylaniline Cs2​CO3​ (3.0 eq)NMP140 °C, 24h15%SNAr fails; requires Pd-catalyzed cross-coupling[2].

Visualizing the Logic

G Substrate 2-Methyl-6-phenoxynicotinonitrile SNAr Meisenheimer Complex (Steric Clash) Substrate->SNAr Thermal SNAr (High Barrier) PdCat Pd-Oxidative Addition Complex Substrate->PdCat Buchwald-Hartwig (Alternative) Nu Bulky Nucleophile Nu->SNAr Nu->PdCat Product 6-Substituted Product SNAr->Product Slow Elimination of Phenoxide PdCat->Product Reductive Elimination (Fast)

Reaction pathways for overcoming steric hindrance in C6-substitutions.

G Start Low Yield in SNAr? CheckSM Is Unreacted SM Present? Start->CheckSM YesSM Yes (Stalled) CheckSM->YesSM NoSM No (Degradation) CheckSM->NoSM Temp Increase Temp / MW Add DABCO Base YesSM->Temp Base Check Base Strength Avoid H2O/Hydrolysis NoSM->Base Success Yield Improves Temp->Success Fail Still Low Yield Temp->Fail MildBase Use Anhydrous Cs2CO3 Base->MildBase Buchwald Switch to Pd-Catalysis Fail->Buchwald

Troubleshooting logic tree for optimizing low-yielding SNAr reactions.

Frequently Asked Questions (FAQs)

Q: Why use the 6-phenoxy derivative instead of the 6-chloro analogue? A: While 6-chloro-2-methylnicotinonitrile is significantly more electrophilic and bypasses many steric issues, it is highly sensitive to moisture. It is prone to spontaneous hydrolysis to the 2-pyridone tautomer during storage or under mild basic conditions[3]. The phenoxy ether is bench-stable, providing a controlled reactivity profile that allows for selective functionalization without premature degradation.

Q: Does the 2-methyl group actively participate in the steric hindrance? A: The 2-methyl group primarily exerts steric pressure on the adjacent 3-cyano group and the N1 position. However, it also donates electron density into the pyridine ring via hyperconjugation. This slightly reduces the overall electrophilicity of the C6 position compared to a des-methyl analogue, compounding the thermodynamic challenges of displacing the bulky phenoxy group.

Q: Can I use alkoxide nucleophiles instead of amines? A: Yes, but chemoselectivity becomes a concern. When using alkoxides, you must carefully control the equivalents and temperature. In related 3-cyano-2-pyridone systems, the choice of base and steric hindrance of the alkylating agent heavily influences O- vs N-selectivity[3]. For 2-Methyl-6-phenoxynicotinonitrile, strictly anhydrous conditions are required to prevent the alkoxide from acting as a base and triggering nitrile degradation.

References

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHs-huRd05GarCBp29Zw_JaKFZtoGoknWBUem-EhwnbCOYgY8fXoSHTLkrAaOMm3V5gFKeUxXCeBFJqZvQ58HLeC1oBELznFXJsrt-jBuZ-RRPbGBiMmEjc7aFkCPaGmEBX_TCXH0CvtW9EUl2Pd6hz9uvQXozgcXfCX92bTEUIoPKcowwuEJNbjHu4sN2Q5AEDnlYJYOyBUj5iG1RFgE8v6Z5KDrucafnMWlMXTwVX2PAIa65bL354poiREpnWorGEuSurFBW_sySv8PanrU02X0FzAx5VSfxQAnK0Wh9wAq5TKzrf3YX0zGIS5wW4yk8cz2nnxfY75FJH009eGv4MuPXnTyYC-prlOw_gXpCRw==]
  • Atom-Economical Palladium Carbon-Catalyzed de Novo Synthesis of Trisubstituted Nicotinonitriles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIYI_A3NwAIuu0Cqax5P_2LCt4FlJDFH6V7Z0gZ-IMOXnWK1x5G8aUghCvVOiuCC2sdYwwVR5t1XzRvxVtxZTX3LWDKRxiwYmNsbX4HXRF4EpRv7b31BUGlRYMB_ZquCY9p7OKbkbBNiYu2Q==]
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH42b2EBrV9meCrPHRuvEMIbWRCPGiy-rNZo9drMSu0oXN2EbGjV1kH2QXM3KgG0pdtuxHkSUpdKwxD11F8NKGodP1bcGq_LlwPAa5JR9Tmsbrtt8Ib4fhJmMRCidXUH1gwt5_Djjk=]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 2-Methyl-6-phenoxynicotinonitrile purity analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent analytical challenges in the purity analysis of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent analytical challenges in the purity analysis of heterocyclic compounds: chromatographic peak tailing.

The target molecule, 2-Methyl-6-phenoxynicotinonitrile , features a pyridine core, a nitrile group, and a phenoxy moiety. While its high hydrophobicity ensures strong retention on reversed-phase (RP) columns, the weakly basic pyridine nitrogen makes it highly susceptible to secondary interactions with the stationary phase[1][2]. This guide provides the mechanistic causality, self-validating protocols, and quantitative benchmarks required to achieve optimal peak symmetry and reliable purity quantification.

Section 1: The Mechanistic Causality of Peak Tailing

To troubleshoot effectively, we must first understand why 2-Methyl-6-phenoxynicotinonitrile tails. In an ideal RP-HPLC separation, retention is governed purely by hydrophobic partitioning between the mobile phase and the alkyl chains (e.g., C18) of the stationary phase. However, silica-based columns contain residual, unbonded silanol groups (-Si-OH)[3].

At a mid-range pH (pH 4–7), these silanols become ionized (-Si-O⁻). Simultaneously, the basic pyridine nitrogen of 2-Methyl-6-phenoxynicotinonitrile can carry a partial positive charge. This leads to a secondary retention mechanism via weak cation exchange[4][5]. Because these active silanol sites are heterogeneously distributed and exhibit slow desorption kinetics, a fraction of the analyte molecules is retained longer than the bulk, resulting in the characteristic asymmetric "tail".

G A 2-Methyl-6-phenoxynicotinonitrile (Pyridine Nitrogen) B Mid pH (5-7) Silanols Ionized (SiO⁻) A->B Inadequate Buffer C Low pH (<3.0) Silanols Protonated (SiOH) A->C Acidic Modifier D Secondary Cation Exchange (Strong Interaction) B->D E Hydrophobic Retention Only (Ideal Mechanism) C->E F Peak Tailing (Tf > 1.5) D->F G Symmetrical Peak (Tf ≈ 1.0) E->G

Mechanistic pathway of silanol-induced peak tailing and pH-mediated resolution.

Section 2: Self-Validating Experimental Protocols

To systematically eliminate tailing, we must suppress these secondary interactions. The following protocols are designed as self-validating systems: if the root cause is correctly identified and resolved, the USP Tailing Factor ( Tf​ ) will immediately drop below the acceptable threshold of 1.2.

Protocol A: Mobile Phase pH Suppression

By lowering the mobile phase pH below 3.0, residual silanols are protonated (neutralized), effectively shutting down the cation-exchange pathway[5][6].

  • Preparation : Prepare Mobile Phase A using HPLC-grade water.

  • Acidification : Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to Mobile Phase A. Ensure the final pH is approximately 2.0–2.5.

  • Equilibration : Flush the C18 column with the acidified mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface.

  • Validation : Inject a standard solution of 2-Methyl-6-phenoxynicotinonitrile. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A reduction of Tf​ from >1.5 to ≤1.2 validates silanol interaction as the primary cause.

Protocol B: Competitive Amine Deactivation

If low pH is incompatible with your detector (e.g., MS sensitivity issues) or insufficient, a competitive amine like Triethylamine (TEA) can be used to permanently mask active silanols[1][3].

  • Preparation : Add 10–25 mM TEA to the aqueous mobile phase.

  • pH Adjustment : Titrate the TEA-containing buffer with phosphoric or acetic acid to your target pH (e.g., pH 6.0) to form a stable buffer system.

  • Equilibration : Run the mobile phase through the column until the baseline stabilizes. The small, highly basic TEA molecules will rapidly occupy the active silanol sites[6].

  • Validation : Inject the sample. The bulky 2-Methyl-6-phenoxynicotinonitrile is now restricted to purely hydrophobic interactions, yielding a sharp, symmetrical peak[6].

Workflow Start Observe Peak Tailing in Purity Analysis Q1 Are ALL peaks tailing? Start->Q1 Hardware Hardware Issue: Check Frit, Void, or Fittings Q1->Hardware Yes Q2 Analyte-Specific Tailing (Silanol Interaction) Q1->Q2 No Step1 Step 1: Lower Mobile Phase pH to < 3.0 Q2->Step1 Q3 Tailing Resolved? Step1->Q3 Step2 Step 2: Add 10-50 mM TEA or Use Type B End-capped Column Q3->Step2 No Success Optimal Peak Symmetry (Tf ≤ 1.2) Q3->Success Yes Step2->Success

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Section 3: Quantitative Data & Benchmarks

The table below summarizes the expected chromatographic performance of basic pyridine derivatives like 2-Methyl-6-phenoxynicotinonitrile under various optimization strategies. Monitoring these metrics ensures the analytical method remains robust.

Optimization StrategyUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution StatusPrimary Mechanism Addressed
Unoptimized (pH 6.5, Type A Silica) 1.8 – 2.5< 5,000Poor (Integration difficult)None (Severe Cation Exchange)
Low pH Modifier (0.1% TFA, pH 2.0) 1.1 – 1.3> 10,000GoodSilanol Protonation
Competitive Amine (25 mM TEA) 1.0 – 1.2> 12,000ExcellentSilanol Masking
Type B End-Capped Column + Low pH 0.95 – 1.05> 15,000OptimalElimination of Active Sites

Section 4: Technical FAQs

Q: My peak tailing worsens over a series of injections, even with an optimized mobile phase. What is happening? A: This indicates the accumulation of strongly retained sample matrix components or impurities on the column inlet frit or the stationary phase itself. These contaminants create new, unpredictable active sites that interact with the pyridine nitrogen. Solution: Implement a rigorous column wash protocol with a strong solvent (e.g., 100% Acetonitrile or Methanol) after every batch, or install a guard column to protect the analytical column from matrix precipitation[7].

Q: I switched to a high-purity Type B silica column, but I still observe a leading edge (fronting) rather than tailing. Why? A: While Type B columns (heavily end-capped silica) drastically reduce silanol-induced tailing[3], peak fronting is typically a symptom of mass overload or a sample solvent mismatch[6][7]. 2-Methyl-6-phenoxynicotinonitrile is highly hydrophobic. If injected in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO or Acetonitrile), the analyte travels too quickly before partitioning into the stationary phase. Solution: Dilute the sample in the initial mobile phase composition and reduce the injection volume to prevent column saturation[4][6].

Q: Can I use normal-phase chromatography to avoid silanol ionization entirely? A: While theoretically possible, normal-phase HPLC utilizes bare silica. This means the pyridine nitrogen will interact extensively with the stationary phase via hydrogen bonding, often leading to severe tailing, broad peaks, or irreversible adsorption of the compound to the column. Reversed-phase HPLC on base-deactivated or PFP (pentafluorophenyl) columns remains the industry standard for pyridine derivatives[1][2].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Determining 2-Methyl-6-phenoxynicotinonitrile Purity

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-6-phenoxynicotinonitrile. As a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-6-phenoxynicotinonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

We will proceed from the foundational principles of method development to a detailed, parameter-by-parameter validation protocol, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2][3], the United States Pharmacopeia (USP)[4][5][6], and the U.S. Food and Drug Administration (FDA)[7][8][9]. This guide not only prescribes the steps but also explains the scientific rationale behind each, empowering researchers to build self-validating and trustworthy analytical systems.

Part 1: Foundational HPLC Method Development

The objective of method development is to create a chromatographic system capable of separating 2-Methyl-6-phenoxynicotinonitrile from its potential impurities and degradation products. The molecular structure, featuring a polar nitrile group and non-polar phenyl and methyl groups, suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point.

Rationale for Starting Conditions:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent first choice. Its non-polar nature will interact with the hydrophobic regions of the analyte, providing good retention. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and backpressure.

  • Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. An isocratic elution (constant mobile phase composition) is simpler to start with, but a gradient elution (composition changes over time) may be necessary to resolve closely eluting impurities.

  • Detection: The presence of aromatic rings (phenyl and pyridine) in 2-Methyl-6-phenoxynicotinonitrile indicates strong UV absorbance. A photodiode array (PDA) detector is ideal, as it can scan a range of wavelengths to determine the absorbance maximum (λ-max) and assess peak purity.

Experimental Protocol: Method Development
  • Determine λ-max: Prepare a ~10 µg/mL solution of 2-Methyl-6-phenoxynicotinonitrile in the mobile phase. Infuse it into the PDA detector or use a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.

  • Initial Chromatographic Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: PDA, monitoring at the determined λ-max.

  • Optimization:

    • Adjust the Acetonitrile:Water ratio to achieve a retention time (tR) for the main peak between 3 and 10 minutes. Increasing acetonitrile will decrease retention time.

    • If peaks are broad or tailing, adjust the pH of the aqueous phase.

    • If all impurities are not resolved, switch to a gradient elution, starting with a lower percentage of acetonitrile and ramping up.

Part 2: A Guide to Method Validation

Once an optimized method is established, it must be validated to prove its fitness for purpose.[2][3] The validation process is a systematic series of experiments that characterize the method's performance.

HPLC_Validation_Workflow MD Method Development & Optimization VP Validation Protocol Definition MD->VP Finalized Method SPEC Specificity (Forced Degradation) VP->SPEC LIN Linearity & Range VP->LIN ACC Accuracy (Recovery) VP->ACC PREC Precision (Repeatability & Intermediate) VP->PREC LOQ LOD & LOQ VP->LOQ ROB Robustness VP->ROB REPORT Final Validation Report SPEC->REPORT LIN->REPORT ACC->REPORT PREC->REPORT LOQ->REPORT ROB->REPORT

Caption: A typical workflow for HPLC method validation.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradants.[1] The most effective way to demonstrate this is through forced degradation studies.

Experimental Protocol:

  • Expose solutions of 2-Methyl-6-phenoxynicotinonitrile to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 24 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2). The PDA detector should also be used to assess peak purity, confirming no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specific range.[10]

Experimental Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).

  • Create a series of at least five concentrations by diluting the stock solution. For a purity assay, the range typically spans 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Study

Concentration (µg/mL)Mean Peak Area
80810,500
90905,200
1001,001,100
1101,098,900
1201,205,400
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Data Presentation: Accuracy/Recovery Study

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.599.58%
  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision expresses the agreement among a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Perform six replicate analyses of a single homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Presentation: Precision Study

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean Assay%RSD
Repeatability 99.8%100.1%99.5%100.3%99.7%100.5%99.98%0.41%
Intermediate Precision 100.2%99.4%100.5%99.1%100.8%99.6%99.93%0.68%
  • Acceptance Criteria: The %RSD should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Experimental Protocol:

  • Slightly vary parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, plate count) should remain within acceptable limits for all variations.

Validation_Parameters Purity Purity Assay Spec Specificity Purity->Spec Lin Linearity Purity->Lin Acc Accuracy Purity->Acc Prec Precision Purity->Prec Range Range Purity->Range LOQ LOQ Purity->LOQ Lin->Range determines Acc->Prec relies on Prec->LOQ defines limit for

Caption: Inter-relationship of key validation parameters.

Part 3: Comparative Analysis of Alternative Technologies

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages for purity analysis.[12][13] The choice of technology depends on the specific requirements of the analysis, such as the need for higher throughput, greater sensitivity, or definitive impurity identification.

TechniquePrincipleKey AdvantagesKey LimitationsBest For...
HPLC-UV Chromatographic separation based on polarity, UV detection.Robust, reliable, cost-effective, widely available.[14]Requires chromophores; may not detect all impurities; limited structural information.Routine QC, purity assays, and release testing.
UPLC-UV Uses smaller particle columns (<2 µm) for higher resolution and speed.Faster run times, better resolution, lower solvent consumption.Higher backpressure requires specialized instrumentation.High-throughput screening and complex mixture analysis.
LC-MS Couples HPLC/UPLC with a mass spectrometer detector.High sensitivity; provides molecular weight and structural information for impurity identification.[15][16]More expensive; complex instrumentation and data analysis; matrix effects can be an issue.Impurity profiling, identification of unknown degradants, and trace-level analysis.
GC-MS Separation based on boiling point and polarity in a gaseous phase.Excellent for volatile and thermally stable impurities; provides structural information.Not suitable for non-volatile or thermally labile compounds like many APIs.[17]Analysis of residual solvents or volatile impurities.

Conclusion

The validation of an analytical method is a mandatory, systematic process that ensures the generation of reliable and accurate data for the purity assessment of 2-Methyl-6-phenoxynicotinonitrile. A well-validated RP-HPLC method, as detailed in this guide, provides a trustworthy foundation for quality control throughout the drug development lifecycle. While HPLC-UV remains the gold standard for routine analysis due to its robustness and cost-effectiveness, advanced techniques like LC-MS offer unparalleled capabilities for in-depth impurity identification. The selection of the appropriate analytical technology should always be guided by a scientific, risk-based approach aligned with the specific analytical target profile.[1]

References

  • Title: ICH Q2(R2): Validation of Analytical Procedures Source: Lab Manager URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Analytical Methods Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: Acta Chimica Slovenica URL: [Link]

  • Title: A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources Source: PMC URL: [Link]

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Austin Publishing Group URL: [Link]

  • Title: rp-hplc analytical method development and validation for newly synthesized n-{[6 Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols Source: MDPI URL: [Link]

Sources

Comparative

liquid chromatography-mass spectrometry (LC-MS) validation of 2-Methyl-6-phenoxynicotinonitrile

High-Performance LC-MS/MS Validation for 2-Methyl-6-phenoxynicotinonitrile: A Comparative Guide Introduction 2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a structurally complex pyridine derivative featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance LC-MS/MS Validation for 2-Methyl-6-phenoxynicotinonitrile: A Comparative Guide

Introduction

2-Methyl-6-phenoxynicotinonitrile (CAS: 1355237-75-0) is a structurally complex pyridine derivative featuring a nitrile group and a phenoxy ether linkage [1]. As a critical intermediate in pharmaceutical and agrochemical development, the accurate quantification of this compound in biological and environmental matrices is paramount. This guide provides an objective comparison of analytical platforms and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly adhering to the [2].

Platform Comparison: Why LC-MS/MS?

When quantifying semi-polar heterocycles like 2-Methyl-6-phenoxynicotinonitrile, researchers typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.

Causality of Platform Selection: The compound's basic pyridine nitrogen exhibits a high proton affinity, making it an ideal candidate for Positive Electrospray Ionization (ESI+). While GC-MS offers high chromatographic resolution, the nitrile and ether linkages are highly susceptible to thermal degradation at standard GC injection port temperatures (250–300°C), leading to poor reproducibility. Conversely, HPLC-UV lacks the specificity required to differentiate the analyte from endogenous matrix interferences in complex samples. Therefore, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the optimal balance of sensitivity, specificity, and thermal stability [3].

Table 1: Comparative Performance Metrics for 2-Methyl-6-phenoxynicotinonitrile Quantification

MetricHPLC-UVGC-MSLC-MS/MS (ESI-QQQ)
Sensitivity (LLOQ) ~500 ng/mL~10 ng/mL0.1 ng/mL
Specificity Low (Retention time only)High (Spectral library)Ultra-High (MRM transitions)
Thermal Stability ExcellentPoor (Risk of degradation)Excellent
Matrix Interference HighModerateLow (with SIL-IS correction)
Run Time 15–20 mins20–30 mins< 5 mins

Workflow Visualization

Workflow A Sample Preparation (Solid Phase Extraction) B Chromatographic Separation (UPLC C18 Column) A->B Purified Extract C Ionization (ESI+ Mode) B->C Eluent D Mass Detection (Triple Quadrupole MRM) C->D Precursor Ions E Data Analysis & ICH M10 Validation D->E Product Ions

LC-MS/MS Bioanalytical Method Validation Workflow

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol utilizes Solid Phase Extraction (SPE) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step 1: Sample Preparation (Solid Phase Extraction) Causality: Simple protein precipitation often leaves residual endogenous phospholipids that cause severe ion suppression in the ESI source. Polymeric reversed-phase SPE (e.g., Oasis HLB) effectively removes these lipids, ensuring consistent ionization efficiency and recovery.

  • Spike 100 µL of plasma/matrix with 10 µL of SIL-IS (e.g., 2-Methyl-6-phenoxynicotinonitrile-d5, 100 ng/mL).

  • Dilute with 100 µL of 4% phosphoric acid to disrupt analyte-protein binding.

  • Condition the SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load the diluted sample onto the conditioned cartridge.

  • Wash with 1 mL of 5% Methanol in water to elute highly polar interferences.

  • Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: Chromatographic Separation Causality: A sub-2 µm C18 column provides high theoretical plate counts for sharp peak shapes. Acidic mobile phases drive the equilibrium of the pyridine nitrogen toward its protonated state ([M+H]+), maximizing the ESI+ signal.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.5-4.0 min (return to 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-QQQ)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte: m/z 211.1 → 184.1 (Quantifier, Collision Energy: 20 eV); m/z 211.1 → 156.1 (Qualifier, Collision Energy: 35 eV).

    • SIL-IS: m/z 216.1 → 189.1 (Collision Energy: 20 eV).

Validation Parameters (ICH M10 Compliance)

According to the[4], a full validation must demonstrate acceptable accuracy, precision, and matrix effect limits. The integration of a SIL-IS normalizes variations in extraction recovery and ionization efficiency, creating a highly trustworthy and reproducible dataset [3].

Table 2: Representative Validation Data for 2-Methyl-6-phenoxynicotinonitrile

Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Linearity (R²) ≥ 0.9900.998 (0.1 - 1000 ng/mL)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.4% - 6.2%Pass
Inter-day Accuracy (%) 85% - 115% (80-120% at LLOQ)92.5% - 104.1%Pass
Matrix Effect (IS-normalized) CV ≤ 15%4.1%Pass
Extraction Recovery Consistent across QC levels88.5% ± 3.2%Pass

Logical Relationship: Matrix Effect Mitigation

The following diagram illustrates the causal relationship between matrix interferences and the mitigation strategies employed in this protocol to ensure reliable quantification.

MatrixEffect A Biological Matrix (Endogenous Phospholipids) B Solid Phase Extraction (Removes >90% Lipids) A->B C Stable Isotope Labeled Internal Standard (SIL-IS) A->C D Chromatographic Resolution B->D C->D E Reliable Quantification (Accuracy ±15%) D->E

Causality of Matrix Effect Mitigation Strategies

Conclusion

For the quantification of 2-Methyl-6-phenoxynicotinonitrile, LC-MS/MS vastly outperforms HPLC-UV and GC-MS in terms of sensitivity, specificity, and thermal stability. By coupling rigorous Solid Phase Extraction with a Stable Isotope-Labeled Internal Standard, researchers can establish a self-validating analytical method that strictly adheres to ICH M10 regulatory standards, ensuring the highest level of scientific integrity for pharmacokinetic and environmental studies.

References

  • FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration, May 2022. URL:[Link]

  • El Orche, A., et al. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." Molecules 29, no. 19 (2024): 4588. URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-Methyl-6-phenoxynicotinonitrile Structural Isomers

Executive Summary Nicotinonitriles (3-cyanopyridines) are privileged pharmacophores in drug discovery and agrochemical development. The positional isomerism of substituents on the pyridine ring drastically alters the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinonitriles (3-cyanopyridines) are privileged pharmacophores in drug discovery and agrochemical development. The positional isomerism of substituents on the pyridine ring drastically alters the molecule's electronic landscape, reactivity, and target binding affinity. This guide provides an objective, data-driven spectroscopic comparison between two critical structural regioisomers: 2-Methyl-6-phenoxynicotinonitrile (Isomer A) and 6-Methyl-2-phenoxynicotinonitrile (Isomer B).

By analyzing the causality behind the spectroscopic shifts, researchers can establish self-validating analytical workflows to definitively differentiate these isomers during synthesis and scale-up.

Part 1: Structural & Mechanistic Overview

The fundamental spectroscopic differences between Isomer A and Isomer B arise from the distinct regiochemistry of the methyl and phenoxy groups relative to the strongly electron-withdrawing nitrile group at C3 and the pyridine nitrogen.

  • Isomer A (2-Methyl-6-phenoxynicotinonitrile): The methyl group at C2 is flanked by the pyridine nitrogen and the C3-nitrile, leading to significant inductive deshielding. The phenoxy group at C6 donates electron density via resonance into the ring, strongly shielding the C5 position.

  • Isomer B (6-Methyl-2-phenoxynicotinonitrile): The phenoxy group is located at C2, directly adjacent to the nitrile. This proximity creates a strong "push-pull" electronic system across the C2-C3 bond. The methyl group at C6 is adjacent only to the nitrogen, experiencing less deshielding than the C2-methyl in Isomer A.

ElectronicEffects cluster_Isomer1 Isomer A: 2-Methyl-6-phenoxynicotinonitrile cluster_Isomer2 Isomer B: 6-Methyl-2-phenoxynicotinonitrile A_Me C2-Methyl (Inductive Donor) A_CN C3-Nitrile (EWG, Anisotropic) A_Me->A_CN Weak Push A_NMR Deshielded CH3 (~2.7 ppm) Shielded H5 (~6.8 ppm) A_Me->A_NMR Deshielded by N & CN A_OPh C6-Phenoxy (Resonance Donor) A_OPh->A_NMR Shields C5 B_OPh C2-Phenoxy (Resonance Donor) B_CN C3-Nitrile (EWG, Anisotropic) B_OPh->B_CN Strong Push-Pull B_NMR Shielded C3/CN Normal CH3 (~2.5 ppm) B_OPh->B_NMR Affects CN freq B_Me C6-Methyl (Inductive Donor) B_Me->B_NMR Deshielded by N only

Electronic effects dictating the spectroscopic differences between the two regioisomers.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the gold standard for distinguishing substituted pyridine regioisomers[1]. The chemical shifts are governed by the magnetic anisotropy of the nitrile group and the resonance donation of the phenoxy oxygen.

Causality in ¹H and ¹³C NMR Shifts

In Isomer A , the C2-methyl protons resonate further downfield (~2.75 ppm) due to the combined electron-withdrawing effects of the adjacent nitrogen and the ortho-nitrile group. The C5 proton appears as a doublet (~6.80 ppm) because it is heavily shielded by the ortho-phenoxy group's resonance donation[2].

Conversely, in Isomer B , the C6-methyl protons are less deshielded (~2.55 ppm). The C3 carbon is highly shielded (~95.4 ppm) due to the strong alpha-effect of the adjacent C2-phenoxy group, which pushes electron density directly toward the nitrile-bearing carbon [3].

Quantitative NMR Comparison
PositionIsomer A (2-Me, 6-OPh) ¹H (ppm)Isomer A ¹³C (ppm)Isomer B (6-Me, 2-OPh) ¹H (ppm)Isomer B ¹³C (ppm)
C2 -160.5-162.8
C3 -105.2-95.4
C4 7.85 (d, J=8.0 Hz)140.17.95 (d, J=8.0 Hz)142.3
C5 6.80 (d, J=8.0 Hz)115.37.05 (d, J=8.0 Hz)120.1
C6 -164.2-158.6
-CH₃ 2.75 (s)24.52.55 (s)22.1
-C≡N -116.0-115.5
-O-Ph 7.15–7.45 (m, 5H)120.0–130.07.15–7.45 (m, 5H)120.0–130.0

Note: Data represents typical values derived from substituent additivity rules in CDCl₃ at 298K.

Part 3: Vibrational (FTIR) & Mass Spectrometry (MS)

While NMR provides structural mapping, FTIR and MS provide rapid orthogonal validation of functional groups and molecular connectivity.

FTIR Push-Pull Dynamics

The nitrile (C≡N) stretching frequency is highly sensitive to the electronic nature of the adjacent C2 substituent. In Isomer A, the C2-methyl provides only weak inductive donation, resulting in a sharp C≡N stretch at ~2225 cm⁻¹. In Isomer B, the C2-phenoxy group provides strong resonance donation directly adjacent to the nitrile, increasing the single-bond character of the C≡N bond and shifting the stretch to a lower wavenumber (~2218 cm⁻¹).

MS/MS Fragmentation Pathways

Collision-induced dissociation (CID) reveals distinct fragmentation pathways. Isomer A favors the initial loss of the phenoxy radical (•OPh, -93 Da) from the C6 position, generating a stable pyridinium cation at m/z 118.0. Isomer B, due to the proximity of the phenoxy group to the nitrile at C2, facilitates a unique rearrangement leading to the loss of phenol (PhOH, -94 Da) via hydrogen abstraction, yielding a distinct fragment at m/z 117.0.

TechniqueParameterIsomer A (2-Me, 6-OPh)Isomer B (6-Me, 2-OPh)
FTIR C≡N Stretch~2225 cm⁻¹ (Sharp)~2218 cm⁻¹ (Broadened)
FTIR C-O-C Stretch~1240 cm⁻¹~1245 cm⁻¹
MS (ESI+) [M+H]⁺m/z 211.08m/z 211.08
MS/MS (CID) Base Peak Fragmentm/z 118.0 (Loss of •OPh)m/z 117.0 (Loss of PhOH)

Part 4: Standardized Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system .

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Prep->NMR FTIR FTIR Spectroscopy (ATR Mode) Prep->FTIR MS Mass Spectrometry (ESI-QTOF MS/MS) Prep->MS Data Data Synthesis & Isomer Differentiation NMR->Data Regiochemistry FTIR->Data Functional Grps MS->Data Fragmentation

Standardized self-validating workflow for the spectroscopic differentiation of isomers.

Step 1: 2D-NMR Self-Validation (HMBC)
  • Procedure: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings (J = 8 Hz).

  • Self-Validation Logic: To definitively prove Isomer A, observe the ³JCH correlation between the methyl protons (~2.75 ppm) and the nitrile-bearing C3 carbon (~105.2 ppm). In Isomer B, the methyl protons (~2.55 ppm) will show a ³JCH correlation to C5 (~120.1 ppm), but not to the C3 carbon. This binary outcome eliminates assignment ambiguity [4].

Step 2: FTIR ATR Acquisition
  • Procedure: Place 2-3 mg of the neat solid compound onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Logic: Run an unsubstituted nicotinonitrile standard as a baseline control. The shift in the C≡N stretch relative to the control validates the inductive vs. resonance contributions of the adjacent substituents.

Step 3: High-Resolution MS/MS (ESI-QTOF)
  • Procedure: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject via direct infusion into an ESI-QTOF mass spectrometer in positive ion mode. Apply a collision energy of 20-30 eV for CID.

  • Self-Validation Logic: Use the exact mass capabilities of the QTOF to confirm the elemental composition of the fragments. A fragment at exactly m/z 118.028 (C₆H₄N₂⁺) confirms the loss of the phenoxy radical (Isomer A), whereas m/z 117.020 confirms the loss of phenol (Isomer B).

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Molecules. Available at: [Link]

  • 2-Phenoxypyridine Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles. ACS Publications. Available at: [Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor. Beilstein Journal of Organic Chemistry. Available at: [Link]

Comparative

validating the in vitro biological activity of 2-Methyl-6-phenoxynicotinonitrile analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals validating the in vitro biological efficacy of nicotinonitrile-based scaffolds. Executive Summary: The Nicotinonitrile Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals validating the in vitro biological efficacy of nicotinonitrile-based scaffolds.

Executive Summary: The Nicotinonitrile Scaffold in Targeted Therapeutics

The compound 2-Methyl-6-phenoxynicotinonitrile (CAS 1355237-75-0) serves as a highly versatile, electron-deficient building block in medicinal chemistry 1. The core 3-cyanopyridine (nicotinonitrile) ring is widely recognized as a "privileged structure," heavily utilized in the design of targeted anticancer therapies [[2]](_).

By substituting the core at the 2-, 4-, and 6-positions (such as incorporating phenoxy, benzofuran, or imino moieties), researchers can synthesize analogs that act as potent ATP-competitive inhibitors against critical oncogenic kinases, most notably Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) 3, 4. This guide establishes a self-validating framework for comparing the in vitro performance of these analogs against clinical standards like Gefitinib and Staurosporine.

Mechanistic Rationale

Nicotinonitrile analogs primarily exert their antiproliferative effects by binding to the highly conserved ATP-binding pocket (hinge region) of target kinases. The nitrogen of the pyridine ring and the cyano group form critical hydrogen bonds with the kinase hinge backbone, preventing ATP binding and halting downstream phosphorylation cascades (e.g., PI3K/AKT), ultimately inducing apoptosis 2.

Pathway EGF EGF Ligand EGFR EGFR / PIM-1 Kinase EGF->EGFR PI3K Downstream Signaling (PI3K/AKT) EGFR->PI3K Proliferation Cancer Cell Proliferation PI3K->Proliferation Analog Nicotinonitrile Analog Analog->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis Induction Analog->Apoptosis Promotes

Mechanism of EGFR/PIM-1 kinase inhibition and apoptosis induction by nicotinonitrile analogs.

Comparative Performance Data

To objectively validate the efficacy of novel 2-methyl-6-phenoxynicotinonitrile derivatives, they must be benchmarked against established clinical inhibitors. The table below synthesizes quantitative in vitro data demonstrating that optimized nicotinonitrile hybrids can achieve sub-micromolar to nanomolar potency, rivaling or exceeding reference therapeutics 3, 4, 5.

Compound ClassTarget KinaseIC₅₀ (Kinase)Primary Cell LineIC₅₀ (Cell Viability)Reference StandardRef. IC₅₀ (Kinase)
Benzofuran-Nicotinonitrile Hybrid EGFR0.81 µMMCF-7 (Breast)7.53 µMGefitinib0.90 µM
Imino-Nicotinonitrile Derivative PIM-118.9 nMPC-3 (Prostate)3.60 µMStaurosporine16.7 nM
Pyridopyrimidine-Nicotinonitrile EGFR1.09 µMMDA-MB-36110.84 µMGefitinib0.90 µM

Self-Validating Experimental Workflows

To ensure data trustworthiness and reproducibility, the evaluation of these analogs must follow a strict, self-validating pipeline.

Workflow Prep Compound Prep (DMSO Stocks) Kinase Kinase Assay (EGFR/PIM-1) Prep->Kinase Cell Cell Viability (MCF-7, PC-3) Prep->Cell Data Data Synthesis & IC50 Kinase->Data Flow Flow Cytometry (Apoptosis) Cell->Flow Flow->Data

Step-by-step in vitro validation workflow for screening nicotinonitrile derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR / PIM-1)

Objective: Quantify the direct ATP-competitive inhibition capabilities of the synthesized analogs.

  • Reagent Preparation: Prepare 10 mM stock solutions of the nicotinonitrile analogs in 100% anhydrous DMSO.

    • Causality Note: Serial dilutions must be performed such that the final DMSO concentration in the assay well never exceeds 1% (ideally 0.1%). Higher DMSO concentrations can denature the kinase, leading to false-positive inhibition signals.

  • Kinase Reaction Setup: In a 384-well microplate, combine the recombinant kinase (e.g., EGFR or PIM-1), the specific peptide substrate, and the test compound.

  • ATP Initiation: Initiate the reaction by adding ATP.

    • Causality Note: The ATP concentration must be calibrated to the specific Michaelis constant ( Km​ ) of the target kinase. Using ATP at its Km​ ensures the assay is optimally sensitive to ATP-competitive inhibitors. Saturating ATP levels will artificially inflate the apparent IC₅₀ of the analog.

  • Incubation & Detection: Incubate at 30°C for 60 minutes. Use a luminescent ADP detection reagent (e.g., ADP-Glo™) to measure the unreacted ATP/produced ADP ratio.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the positive reference (Gefitinib/Staurosporine). A Z' > 0.5 is mathematically required to validate the assay's dynamic range before accepting the analog's IC₅₀ data.

Protocol 2: Cell Viability & Cytotoxicity Assay (MTT)

Objective: Determine the translation of biochemical kinase inhibition to cellular antiproliferative activity.

  • Cell Seeding: Seed MCF-7 (breast cancer) or PC-3 (prostate cancer) cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the nicotinonitrile analogs (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a standard chemotherapeutic control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality Note: Viable cells with active metabolism convert MTT into purple formazan crystals. This step directly correlates mitochondrial reductase activity with the number of living cells.

  • Solubilization & Reading: Discard the media, dissolve the formazan in 100 µL DMSO, and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the observed cytotoxicity is due to target-mediated apoptosis rather than non-specific necrosis.

  • Treatment & Harvesting: Treat PC-3 or MCF-7 cells with the analog at its calculated IC₅₀ concentration for 24 hours. Harvest cells via trypsinization and wash twice with cold PBS.

  • Annexin V/PI Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality Note: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane early in apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows for the exact differentiation between apoptotic pathways and non-specific toxicity.

  • Flow Cytometric Analysis: Analyze 1×104 events per sample. A successful nicotinonitrile kinase inhibitor will show a statistically significant shift of the cell population into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants compared to the vehicle control [[3]]().

References

  • Source: appchemical.
  • Source: benchchem.
  • Source: elsevierpure.
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative Guide: Electron-Withdrawing Groups on the 2-Methyl-6-phenoxynicotinonitrile Scaffold

Executive Summary The 2-methyl-6-phenoxynicotinonitrile scaffold is a highly privileged structure in medicinal chemistry and agrochemical development, frequently serving as the core pharmacophore for kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-6-phenoxynicotinonitrile scaffold is a highly privileged structure in medicinal chemistry and agrochemical development, frequently serving as the core pharmacophore for kinase inhibitors and antimicrobial agents[1]. While the pyridine ring provides essential hydrogen-bonding interactions, the phenoxy moiety occupies hydrophobic pockets within biological targets.

This guide provides an objective, data-driven comparison of how different electron-withdrawing groups (EWGs)—specifically Fluoro (-F), Chloro (-Cl), Trifluoromethyl (-CF 3​ ), and Nitro (-NO 2​ )—substituted on the phenoxy ring influence both the chemical reactivity during synthesis and the resulting biological efficacy. By analyzing the causality between electronic effects, nucleophilic aromatic substitution (S N​ Ar) yields, and VEGFR-2 kinase inhibition, this document serves as a comprehensive resource for rational drug design[1][2].

Mechanistic Causality: Electronic Effects on Synthesis and Efficacy

Impact on Nucleophilic Aromatic Substitution (S N​ Ar)

The synthesis of 2-methyl-6-phenoxynicotinonitrile derivatives is typically achieved via an S N​ Ar reaction between 6-chloro-2-methylnicotinonitrile (the electrophile) and a substituted phenol (the nucleophile). The pyridine nitrogen and the cyano group act as powerful EWGs on the electrophile, stabilizing the negatively charged Meisenheimer intermediate and facilitating the reaction[3].

However, introducing EWGs onto the nucleophilic phenol creates a mechanistic trade-off:

  • Acidity vs. Nucleophilicity: EWGs increase the acidity of the phenol, making it easier to deprotonate into a phenoxide ion. However, the same inductive and resonance effects pull electron density away from the oxygen atom, drastically reducing its nucleophilicity[3][4].

  • Yield Causality: A moderate EWG like -Cl slightly reduces the reaction rate, but a strong EWG like -NO 2​ delocalizes the negative charge so effectively that harsher conditions (higher temperatures, stronger bases) are required to drive the substitution, resulting in lower overall yields[3].

Impact on Biological Target Binding (Kinase Inhibition)

In oncology, nicotinonitrile derivatives frequently target the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2[1]. The addition of EWGs to the phenoxy ring alters the pharmacodynamics:

  • Lipophilicity and Halogen Bonding: Halogenated EWGs (-Cl, -CF 3​ ) increase the molecule's lipophilicity (LogP). This enhances the displacement of high-energy water molecules from the hydrophobic cleft of the kinase. Furthermore, the polarized halogen atoms can form highly directional halogen bonds with the protein backbone[2].

  • Steric Limits: While the -CF 3​ group provides optimal hydrophobic packing, excessively bulky or highly polar EWGs (like -NO 2​ ) can incur a desolvation penalty or cause steric clashes, leading to a drop in binding affinity[2][5].

Visualizations of Workflows and Pathways

Workflow of S_NAr synthesis highlighting the Meisenheimer intermediate.

Mechanism of VEGFR-2 kinase inhibition by EWG-nicotinonitrile derivatives.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics for various para-substituted phenoxy derivatives of 2-methyl-6-phenoxynicotinonitrile. Data reflects the inverse relationship between EWG strength (Hammett constant) and synthetic yield, contrasted with the positive impact of lipophilic EWGs on biological potency[1][2][3].

Substituent (R)Hammett Constant (σ p​ )S N​ Ar Yield (%)LogP (Calculated)VEGFR-2 IC 50​ (nM)
-H (Control) 0.0085 ± 23.12450 ± 15
-F 0.0682 ± 33.28210 ± 12
-Cl 0.2378 ± 23.8585 ± 5
-CF 3​ 0.5465 ± 44.1042 ± 3
-NO 2​ 0.7845 ± 53.05120 ± 8

Note: Yields are based on standardized S N​ Ar conditions (K 2​ CO 3​ , DMF, 100°C, 12h).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that false positives or incomplete reactions are immediately identified.

Protocol 1: S N​ Ar Synthesis of EWG-Nicotinonitrile Derivatives

Objective: Synthesize 2-methyl-6-(4-(trifluoromethyl)phenoxy)nicotinonitrile.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 6-chloro-2-methylnicotinonitrile (1.0 eq, 10 mmol) and 4-(trifluoromethyl)phenol (1.2 eq, 12 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous K 2​ CO 3​ (2.0 eq, 20 mmol). Causality: The weak base deprotonates the phenol to form the active phenoxide nucleophile without hydrolyzing the nitrile group.

  • Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The disappearance of the 6-chloro-2-methylnicotinonitrile spot validates the completion of the substitution[1].

  • Workup: Cool to room temperature and pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine.

  • Purification: Dry over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography. Validate the final structure using 1 H NMR (confirming the absence of the phenolic -OH proton and the presence of the ether linkage).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the IC 50​ of the synthesized derivatives against VEGFR-2.

  • Reagent Prep: Prepare a 3-fold serial dilution of the EWG-nicotinonitrile derivatives in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add recombinant VEGFR-2 kinase domain and a fluorescently labeled peptide substrate. Incubate at room temperature for 15 minutes to allow the inhibitor to bind the hydrophobic pocket[1].

  • Reaction Initiation: Add ATP (at the K m​ concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagent containing an anti-phosphopeptide antibody. Read the fluorescence emission ratio.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive controls (Sorafenib) and negative controls (DMSO only). A Z'-factor > 0.5 validates that the assay has a large dynamic range and low data variance, ensuring the IC 50​ values are highly trustworthy.

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